1-Fluorocyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPERCVXDYEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430702 | |
| Record name | 1-Fluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137081-41-5 | |
| Record name | 1-Fluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluorocyclopropanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Fluorocyclopropanecarboxylic acid chemical properties and structure
An In-depth Technical Guide to 1-Fluorocyclopropanecarboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetically valuable compound characterized by a strained cyclopropane ring bearing both a fluorine atom and a carboxylic acid group on the same carbon. This unique structural arrangement imparts distinct chemical properties that make it an important building block in medicinal chemistry and materials science. It is recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients, including fungicidal agents and fluoroquinolone antibiotics.[1][2][3] The presence of the fluorine atom can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, making it a desirable moiety in drug design.
Molecular Structure
The structure of this compound consists of a three-membered carbon ring where one carbon atom is substituted with both a fluorine atom and a carboxyl group.
-
Molecular Formula: C₄H₅FO₂[4]
-
SMILES: C1(F)(C(O)=O)CC1[4]
-
InChI: InChI=1S/C4H5FO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)[4]
-
InChIKey: NDCPERCVXDYEFU-UHFFFAOYSA-N[4]
Detailed structural parameters such as precise bond lengths and angles are typically determined through advanced analytical techniques like X-ray crystallography or computational modeling.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and integration into synthetic pathways.
| Property | Value | Source(s) |
| Physical Form | White to almost white powder or crystal. | [4][7] |
| Melting Point | 63-67 °C | [4][7] |
| Boiling Point | 120-125 °C (at 100 Torr) | [4][7] |
| Density | 1.36 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [4][7] |
| pKa | 2.61 ± 0.20 (Predicted) | [4][7] |
| Flash Point | 56.6 ± 22.6 °C | [4][7] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ 1.49-1.45 (m, 4H)[4]
The proton NMR spectrum shows a multiplet between 1.45 and 1.49 ppm, which corresponds to the four protons on the cyclopropane ring.[4] Carboxylic acid protons typically appear as a broad singlet much further downfield (around 12 δ), though this can vary with concentration and solvent.[8]
Infrared (IR) spectroscopy would be expected to show characteristic absorptions for the O-H bond of the carboxyl group as a very broad peak from 2500 to 3300 cm⁻¹, and a C=O bond absorption between 1710 and 1760 cm⁻¹.[8]
Experimental Protocols & Methodologies
Synthesis of this compound
A common laboratory-scale synthesis involves the haloform reaction of 1-(1-fluorocyclopropyl)ethanone.[4][7]
General Procedure: [4]
-
Preparation of Reagent: Bromine (14.8 g, 93 mmol) is added slowly to a solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) while maintaining the temperature below 10 °C.
-
Reaction: 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) is added to the solution from step 1. The reaction mixture is then cooled to below 0 °C and subsequently stirred at room temperature for one hour.
-
Quenching: Sodium metabisulfite is added to the mixture until the solution becomes colorless, quenching the excess bromine.
-
Work-up: Ethyl acetate (50 mL) is added. The aqueous phase is separated and then acidified to a pH of 2 using 2 M hydrochloric acid.
-
Extraction: The acidified aqueous phase is extracted three times with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a white solid.
References
- 1. EP0533013A2 - Process for the production of 1-fluor-cyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. (1S,2S)-2-fluorocyclopropanecarboxylic acid | 105919-34-4 [chemicalbook.com]
- 3. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 4. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 5. 1-Fluorocyclopropane-1-carboxylic acid | 137081-41-5 [sigmaaldrich.com]
- 6. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 1-Fluorocyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Fluorocyclopropanecarboxylic acid, a key building block in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, and safety information. A detailed experimental protocol for its synthesis is provided, along with an exploration of its significant role in the development of novel therapeutic agents, particularly as a precursor to fluorocyclopropyl quinolones, a class of potent antibacterial agents. The mechanism of action for these derivatives, involving the inhibition of DNA gyrase, is also discussed and visually represented.
Chemical Identifiers and Physicochemical Properties
This compound is a halogenated derivative of cyclopropanecarboxylic acid. Its unique structural features, including the strained cyclopropyl ring and the electronegative fluorine atom, impart valuable properties for its use in the design of bioactive molecules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 137081-41-5[1] |
| IUPAC Name | 1-fluorocyclopropane-1-carboxylic acid |
| Molecular Formula | C4H5FO2[1] |
| Molecular Weight | 104.08 g/mol [1] |
| InChI | InChI=1S/C4H5FO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)[1] |
| InChIKey | NDCPERCVXDYEFU-UHFFFAOYSA-N[1] |
| SMILES | C1C(C1(F)C(=O)O) |
| Synonyms | 1-Fluoro-cyclopropanecarboxylic acid, Fluorocyclopropanecarboxylic acid, 1-Fluorocyclopropane-1-carboxylicacid[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 63-67 °C[1] |
| Boiling Point | 120-125 °C (at 100 Torr)[1] |
| Density | 1.36 ± 0.1 g/cm³ (at 20 °C, 760 Torr)[1] |
| pKa | 2.61 ± 0.20 (Predicted)[1] |
| Flash Point | 56.6 ± 22.6 °C[1] |
| Appearance | White to almost white powder or crystal[1] |
| Storage Temperature | Room Temperature, under inert atmosphere[1] |
Synthesis Protocol
The following is a general laboratory procedure for the synthesis of this compound from 1-(1-fluorocyclopropyl)ethanone.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(1-fluorocyclopropyl)ethanone
-
Sodium hydroxide (NaOH)
-
Bromine (Br2)
-
Sodium metabisulfite (Na2S2O5)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Water (H2O)
Procedure:
-
Prepare a solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) in a flask and cool the solution to below 10 °C in an ice bath.
-
Slowly add bromine (14.8 g, 93 mmol) to the cold sodium hydroxide solution while maintaining the temperature below 10 °C.
-
To this mixture, add 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol).
-
The reaction mixture is then cooled to below 0 °C and stirred at room temperature for 1 hour.
-
Sodium metabisulfite is added portion-wise until the solution becomes colorless, indicating the quenching of excess bromine.
-
Add ethyl acetate (50 mL) to the reaction mixture and separate the aqueous phase.
-
Acidify the aqueous phase to a pH of 2 using 2 M hydrochloric acid.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.
Expected Yield: Approximately 2.2 g (66%).[1]
Characterization: The product can be characterized by ¹H NMR spectroscopy. In CDCl₃ at 400 MHz, the spectrum is expected to show a multiplet between δ 1.49-1.45 ppm corresponding to the four cyclopropyl protons.[1]
Applications in Drug Development
The incorporation of a fluorocyclopropyl moiety into drug candidates has become a valuable strategy in medicinal chemistry.[2][3] The unique combination of the rigid cyclopropane ring and the electron-withdrawing fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and binding affinity.[3][4]
This compound is a crucial intermediate in the synthesis of a class of potent antibacterial agents known as fluorocyclopropyl quinolones.[5][6] These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5] A notable example is the synthesis of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives.[5]
Mechanism of Action: Inhibition of DNA Gyrase
The antibacterial activity of fluorocyclopropyl quinolones derived from this compound is attributed to their inhibition of bacterial DNA gyrase and topoisomerase IV.[5][7] These enzymes are essential for DNA replication, transcription, and repair in bacteria.
The mechanism involves the formation of a ternary complex between the quinolone, the DNA, and the DNA gyrase enzyme. This complex stabilizes the single-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands and leading to double-strand breaks.[7] The accumulation of these breaks ultimately results in the inhibition of DNA replication and bacterial cell death.[7]
References
- 1. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-Fluorocyclopropanecarboxylic acid for beginners
An In-depth Technical Guide to the Synthesis of 1-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorinated cyclopropane motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed overview of a common and effective method for the synthesis of this compound, tailored for professionals in the field of drug development.
Core Synthesis Pathway: Haloform Reaction of a Ketone Precursor
A widely utilized method for the preparation of this compound involves the haloform reaction of a corresponding methyl ketone precursor, specifically 1-(1-fluorocyclopropyl)ethanone. This approach is advantageous due to the commercial availability of starting materials and the straightforward nature of the transformation.
Reaction Scheme
The overall synthetic transformation can be depicted as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from 1-(1-fluorocyclopropyl)ethanone.[1]
Materials:
-
1-(1-fluorocyclopropyl)ethanone
-
Bromine
-
Sodium hydroxide
-
Water
-
Sodium metabisulfite
-
Ethyl acetate
-
Hydrochloric acid (2 M)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL).
-
Cool the sodium hydroxide solution to below 10 °C using an ice bath.
-
Slowly add bromine (14.8 g, 93 mmol) to the cooled sodium hydroxide solution.
-
To this mixture, add 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding sodium metabisulfite until the solution becomes colorless.
-
Add ethyl acetate (50 mL) to the reaction mixture and separate the aqueous phase.
-
Acidify the aqueous phase to a pH of 2 using 2 M hydrochloric acid.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound as a white solid.
Data Presentation
The following table summarizes the quantitative data from the described experimental protocol.[1]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Molar Equivalent |
| 1-(1-fluorocyclopropyl)ethanone | C5H7FO | 102.11 | 3.3 g | 1.0 |
| Bromine | Br2 | 159.81 | 14.8 g | 3.1 |
| Sodium Hydroxide | NaOH | 40.00 | 12.36 g | 10.0 |
| This compound | C4H5FO2 | 104.08 | 2.2 g (Yield: 66%) | - |
Alternative Synthesis Pathway: Two-Step Esterification and Hydrolysis
Another documented approach involves a two-step process: the formation of a 1-fluoro-cyclopropane-1-carboxylic acid ester, followed by basic hydrolysis to yield the final carboxylic acid.[2]
Reaction Scheme
This two-step synthesis can be visualized as follows:
Caption: Two-step synthesis of this compound via an ester intermediate.
Experimental Protocols
Step 1: Synthesis of 1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester [2]
Materials:
-
1-fluoro-cyclopropyl-(4-chlorophenyl) ketone
-
m-chloroperbenzoic acid (m-CPBA)
-
Chloroform
Procedure:
-
Dissolve 1-fluoro-cyclopropyl-(4-chlorophenyl) ketone (130 g, 0.65 mol) in chloroform (1300 mL).
-
Add m-chloroperbenzoic acid (70%, 225 g, 0.9 mol) to the solution at room temperature.
-
Stir the mixture under reflux for 24 hours.
-
Add an additional portion of m-chloroperbenzoic acid (70%, 120 g, 0.48 mol) and continue to stir under reflux for another 24 hours.
-
Cool the reaction mixture with ice.
-
Filter the precipitate and wash it several times with chloroform.
Step 2: Synthesis of 1-fluoro-cyclopropane-1-carboxylic acid [2]
Materials:
-
1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester
-
Methyl tert-butyl ether
-
Sodium hydroxide
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve 1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester (138 g, 0.64 mol) in methyl tert-butyl ether (250 mL) at 0 °C.
-
Add a solution of sodium hydroxide (25.6 g, 0.64 mol) in water (250 mL).
-
Stir the mixture for 3 hours at room temperature.
-
Extract the mixture with methyl tert-butyl ether in a perforator for 18 hours.
-
Acidify the aqueous phase with concentrated hydrochloric acid (150 mL) while cooling with ice.
-
Extract the acidified aqueous phase three times with diethyl ether (300 mL each).
-
The combined organic phases are dried and concentrated to yield 1-fluoro-cyclopropane-1-carboxylic acid.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis.[2]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Yield |
| Step 1 | ||||
| 1-fluoro-cyclopropyl-(4-chlorophenyl) ketone | C10H8ClFO | 198.62 | 130 g | - |
| m-chloroperbenzoic acid (70%) | C7H5ClO3 | 172.57 | 225 g + 120 g | - |
| Step 2 | ||||
| 1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester | C10H8ClFO2 | 214.62 | 138 g | - |
| Sodium hydroxide | NaOH | 40.00 | 25.6 g | - |
| This compound | C4H5FO2 | 104.08 | 52 g | 78% |
Conclusion
This guide has outlined two robust methods for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The single-step haloform reaction offers a more direct route, while the two-step esterification and hydrolysis pathway provides an alternative approach. Both methods are well-documented and can be adapted for various research and development needs. The provided experimental protocols and quantitative data serve as a practical resource for chemists in the pharmaceutical industry.
References
Spectroscopic Profile of 1-Fluorocyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for the synthetically important molecule, 1-fluorocyclopropanecarboxylic acid. Due to the limited availability of a complete, verified dataset from a single source, this document compiles and critically assesses the existing information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). General experimental protocols for the spectroscopic analysis of fluorinated carboxylic acids are also detailed to guide researchers in acquiring comprehensive data. This guide aims to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound in various research and development endeavors.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the strained fluorinated cyclopropyl motif can impart unique conformational constraints and electronic properties to larger molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any application. This guide presents the currently available spectroscopic data and outlines standard methodologies for its acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the cyclopropyl ring structure and the presence of the fluorine and carboxylic acid functionalities.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| This compound | CDCl₃ | 1.45 - 1.49 | m | - | CH₂ | [1] |
| (1S,2R)-2-Fluorocyclopropanecarboxylic acid | Not Specified | Not Specified | Not Specified | Not Specified | Spectrum available, no peak list | [2] |
Note: The reported ¹H NMR data for this compound (m, 4H, 1.45-1.49 ppm) is likely an oversimplification or potentially inaccurate, as a more complex splitting pattern would be expected for the diastereotopic protons of the cyclopropane ring coupled to fluorine.
Table 2: ¹³C NMR Spectroscopic Data
No experimental ¹³C NMR data for this compound has been found in the reviewed literature. For fluorinated cyclopropanes, the carbon atoms of the ring are expected to show complex splitting patterns due to C-F coupling.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F bond vibrations.
Table 3: IR Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes | Reference |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad due to hydrogen bonding | [4] |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong and sharp | [5] |
| C-F | 1000 - 1400 | Can be complex | - |
Note: No specific experimental IR spectrum for this compound was found. The table provides the generally accepted ranges for the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) | Reference |
| This compound | Not Specified | Expected: 104.0274 (Exact Mass) | Not available | [1] |
Note: The molecular formula C₄H₅FO₂ corresponds to a molecular weight of 104.08 g/mol .[1] No experimental mass spectrum with fragmentation patterns for this compound was found.
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for fluorinated carboxylic acids. These should be adapted and optimized for the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH indicator). The choice of solvent can affect the chemical shift of the acidic proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of approximately -1 to 15 ppm.
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
Pay close attention to the integration of the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectral width should typically be set from 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
-
¹⁹F NMR Acquisition:
-
If available, ¹⁹F NMR can provide valuable information.
-
The chemical shift range for fluorine is much larger than for protons.
-
Proton coupling to fluorine should be observed.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest. Use an appropriate IR cell for liquid samples.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
-
The number of scans can be increased to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation patterns that can be used for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. Often provides the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements, which can be used to determine the elemental composition.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide consolidates the currently available, albeit limited, spectroscopic data for this compound. The provided information, including data for related compounds and general experimental protocols, serves as a foundational resource for researchers. It is strongly recommended that scientists working with this compound perform their own comprehensive spectroscopic analyses to obtain a complete and verified dataset for their specific samples. This will ensure the highest level of confidence in the identity and purity of this important chemical building block.
References
- 1. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 2. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR [m.chemicalbook.com]
- 3. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
1-Fluorocyclopropanecarboxylic Acid: A Versatile Fluorinated Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the diverse array of fluorinated motifs, the 1-fluorocyclopropyl group has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of 1-fluorocyclopropanecarboxylic acid, a key reagent for introducing this privileged scaffold. We will delve into its synthesis, physicochemical properties, and its application as a bioisosteric replacement in the development of novel therapeutics, with a focus on its role in the design of targeted therapies.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. The introduction of fluorine on the cyclopropane ring significantly impacts its electronic and conformational properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 137081-41-5 | [3] |
| Molecular Formula | C₄H₅FO₂ | [3] |
| Molecular Weight | 104.08 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 63-67 °C | [3] |
| Boiling Point | 120-125 °C (at 100 Torr) | [3] |
| Density | 1.36 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [3] |
| pKa | 2.61 ± 0.20 (Predicted) | [3] |
| logP | 0.3 (Computed) | [4] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Features | Source/Notes |
| ¹H NMR | δ 1.45-1.49 (m, 4H, CH₂) | [3] |
| ¹³C NMR | Carboxyl C: ~165-185 ppm, Cyclopropyl C: ~15-30 ppm (typical ranges) | [5][6] |
| IR | O-H stretch: 2500-3300 cm⁻¹ (broad), C=O stretch: 1710-1760 cm⁻¹ | [6] |
| Mass Spec. | Exact Mass: 104.0274 g/mol | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and well-documented method involves the haloform reaction of a 1-(1-fluorocyclopropyl)ethanone precursor. Alternative strategies, such as the fluorocyclopropanation of alkenes, offer different approaches to this valuable building block.
Synthesis via Haloform Reaction
This two-step process begins with the preparation of 1-(1-fluorocyclopropyl)ethanone, which is then converted to the target carboxylic acid.
Workflow for the Synthesis of this compound via Haloform Reaction
Experimental Protocol: Synthesis of 1-(1-Fluorocyclopropyl)ethanone
To a solution of potassium iodide (12 g, 0.07 mol) in N-methyl-2-pyrrolidone (NMP, 50 ml), 3-acetyl-3-fluorodihydrofuran-2(3H)-one (26 g, 0.178 mol) is added dropwise at 190 °C under a pressure of 0.5 bar. The product, 1-(1-fluorocyclopropyl)ethanone, is continuously distilled off to yield a light yellow oil (3.3 g, 18% yield).[7]
Experimental Protocol: Haloform Reaction to Yield this compound
To a solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) cooled to below 10 °C, bromine (14.8 g, 93 mmol) is added slowly. Subsequently, 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) is added. The reaction mixture is cooled to below 0 °C and then stirred at room temperature for 1 hour. Sodium metabisulfite is added until the solution becomes colorless. Ethyl acetate (50 mL) is added, and the aqueous phase is separated and acidified with 2 M hydrochloric acid to a pH of 2. The aqueous phase is extracted with ethyl acetate (3 x 50 mL). The combined organic phases are dried over anhydrous sodium sulfate and concentrated to give this compound as a white solid (2.2 g, 66% yield).[3]
Applications in Drug Discovery and Development
The 1-fluorocyclopropyl moiety is increasingly utilized in drug design to enhance the pharmacological profile of bioactive molecules. Its rigid structure can help to lock in a desired conformation for optimal target binding, and the presence of fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism.
Role as a Bioisostere
This compound serves as a valuable bioisostere for other chemical groups in drug candidates. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry to overcome issues with pharmacokinetics, toxicity, or potency.[6] The 1-fluorocyclopropyl group can act as a bioisostere for larger or more flexible groups, offering a way to fine-tune the steric and electronic properties of a molecule.
Incorporation into Biologically Active Molecules
While finding a marketed drug with the intact this compound is rare, its derivatives, particularly amides, are found in potent and selective inhibitors of important biological targets. A prominent example is in the development of Bruton's tyrosine kinase (Btk) inhibitors for the treatment of autoimmune diseases and B-cell malignancies.[8]
Logical Relationship of this compound as a Building Block
Targeting the B-Cell Receptor Signaling Pathway
Derivatives of this compound have been successfully employed in the design of inhibitors targeting Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[9][10] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune disorders.[9][11]
The B-Cell Receptor (BCR) and Downstream Btk Signaling Pathway
Btk inhibitors containing the fluorocyclopropyl amide moiety effectively block the kinase activity of Btk, thereby inhibiting the downstream signaling cascade that leads to B-cell proliferation and survival.[9][10] This targeted approach offers a promising therapeutic strategy for diseases driven by aberrant B-cell activity.
Conclusion
This compound is a valuable and versatile building block in contemporary drug discovery. Its synthesis is well-established, and its physicochemical properties make it an attractive component for modifying lead compounds. The incorporation of the 1-fluorocyclopropyl group, facilitated by this key intermediate, allows for the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. As demonstrated by its successful application in the development of Btk inhibitors, this compound provides a powerful tool for medicinal chemists to create the next generation of targeted therapeutics. Further exploration of this and other fluorinated cyclopropane derivatives will undoubtedly continue to enrich the armamentarium of drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 4. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A comprehensive review of discovery and development of drugs discovered from 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 10. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Medicinal Chemistry: A Technical Guide to Fluorinated Cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. When combined with the conformationally constrained and three-dimensional nature of the cyclopropane ring, a powerful structural motif emerges: the fluorinated cyclopropane. This in-depth technical guide explores the discovery, history, synthesis, and applications of these remarkable derivatives, providing researchers with a comprehensive understanding of their potential in developing next-generation therapeutics.
A Historical Perspective: The Genesis of Fluorinated Cyclopropanes
The journey into the world of fluorinated cyclopropanes began in the mid-20th century, driven by the burgeoning field of organofluorine chemistry.
A pivotal moment in this history was the first reported synthesis of a gem-difluorocyclopropane derivative in 1955 by Tarrant, Lovelace, and Lilyquist. Their work involved the intramolecular Wurtz reaction of 1,3-dibromo-2,2-difluoropropane derivatives using zinc, laying the groundwork for the construction of the gem-difluoro motif on a cyclopropane ring.
Shortly thereafter, the development of difluorocarbene chemistry revolutionized the synthesis of these compounds. In 1954, Doering's seminal work on the generation of dichlorocarbene paved the way for the exploration of other dihalocarbenes.[1] This led to the development of various methods for generating difluorocarbene (:CF2), a versatile intermediate for the [2+1] cycloaddition with alkenes to furnish gem-difluorocyclopropanes.[1]
The synthesis of monofluorocyclopropanes also has a rich history, with early methods often relying on the cyclopropanation of fluoroalkenes or the nucleophilic fluorination of cyclopropane precursors.
This historical foundation has paved the way for the development of a diverse array of synthetic methodologies, enabling access to a wide range of mono-, di-, tri-, and even polyfluorinated cyclopropane derivatives with varying substitution patterns and stereochemistries.
Synthetic Methodologies: A Toolkit for the Modern Chemist
The synthesis of fluorinated cyclopropane derivatives has evolved significantly, offering a variety of strategic approaches to access these valuable building blocks. Key methodologies are detailed below.
Synthesis of gem-Difluorocyclopropanes
The most prevalent method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of an alkene with a difluorocarbene source.
Experimental Protocol: Difluorocyclopropanation of Styrene using Sodium Chlorodifluoroacetate
-
Reactants: Styrene, Sodium chlorodifluoroacetate (ClCF2COONa), Diglyme (solvent).
-
Procedure:
-
To a stirred solution of styrene in diglyme, add an excess of sodium chlorodifluoroacetate.
-
Heat the reaction mixture to reflux (approximately 162 °C).[2]
-
Maintain the reaction at reflux for several hours, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropane derivative.
-
Synthesis of Monofluorocyclopropanes
Monofluorinated cyclopropanes can be synthesized through various methods, including the cyclopropanation of vinyl fluorides.
Experimental Protocol: Synthesis of a Monofluorinated Cyclopropanecarboxylate
-
Reactants: Aromatic vinyl fluoride, Ethyl diazoacetate, Copper(II) acetylacetonate (Cu(acac)2) (catalyst), Dichloromethane (solvent).
-
Procedure:
-
To a solution of the aromatic vinyl fluoride in dichloromethane, add a catalytic amount of Cu(acac)2.[2]
-
Heat the mixture to reflux.
-
Slowly add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture over several hours.
-
After the addition is complete, continue to stir the reaction at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monofluorinated cyclopropanecarboxylate as a mixture of diastereomers.[2]
-
Synthesis of all-cis-1,2,3-Trifluorocyclopropanes
The synthesis of highly fluorinated cyclopropanes with specific stereochemistry presents a greater challenge. The synthesis of all-cis-1,2,3-trifluorocyclopropanes has been reported, showcasing advanced synthetic strategies.[3]
Physicochemical Properties of Fluorinated Cyclopropane Derivatives
The introduction of fluorine atoms onto the cyclopropane ring dramatically alters its physicochemical properties.
| Property | Effect of Fluorination |
| Lipophilicity (logP) | The effect is complex and depends on the degree and pattern of fluorination. While a single fluorine atom can sometimes decrease lipophilicity, gem-difluorination often increases it.[4] |
| Dipole Moment | Fluorination significantly increases the molecular dipole moment, particularly in cases of facial polarization, such as in all-cis-1,2,3-trifluorocyclopropanes.[4] |
| Metabolic Stability | The strong C-F bond can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life. |
| Acidity/Basicity (pKa) | The electron-withdrawing nature of fluorine can influence the pKa of nearby acidic or basic functional groups. |
| Conformation | The presence of fluorine can influence the preferred conformation of substituents on the cyclopropane ring through steric and electronic effects. |
Table 1: Physicochemical Properties of Selected Fluorinated Cyclopropanes
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | 19F NMR (δ, ppm) | Reference |
|---|---|---|---|---|---|
| 1-Fluoro-1-phenylcyclopropane | C₉H₉F | - | - | -184.10 | [2] |
| 1,1-Difluoro-2-phenylcyclopropane | C₉H₈F₂ | - | - | - |
| all-cis-1,2,3-Trifluorocyclopropane | C₃H₃F₃ | - | - | - |[4] |
Applications in Drug Discovery: The Case of 5-HT2C Receptor Agonists
Fluorinated cyclopropane derivatives have emerged as promising scaffolds in medicinal chemistry, particularly in the development of selective ligands for G-protein coupled receptors (GPCRs). A notable example is their application as selective serotonin 2C (5-HT2C) receptor agonists. The 5-HT2C receptor is a target for the treatment of obesity, schizophrenia, and other central nervous system disorders.[2][5]
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by an agonist, such as a fluorinated cyclopropylamine derivative, initiates a downstream signaling cascade.
Caption: Agonist binding to the 5-HT2C receptor activates the Gq/11 protein, leading to downstream signaling.
Structure-Activity Relationships (SAR)
The biological activity of fluorinated cyclopropylamine derivatives as 5-HT2C agonists is highly dependent on their structure.
Table 2: Biological Activity of Fluorinated 2-Phenylcyclopropylamine Derivatives at 5-HT Receptors
| Compound | R | X | 5-HT2C EC₅₀ (nM) | 5-HT2B Agonism | Reference |
|---|---|---|---|---|---|
| (+)-21a | H | F | 4.7 | Yes | [2] |
| (+)-21b | 3-Me | F | 8.0 | No | [2] |
| (+)-21c | 3-F | F | <15 | Yes | [2] |
| (+)-21d | 3-Cl | F | <15 | Yes | [2] |
| 24 | H | F (gem-difluoro) | >4000 | - |[2] |
(Data extracted from Zhang et al., 2019)[2]
Caption: SAR highlights the impact of fluorination and substitution on 5-HT2C receptor activity.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel fluorinated cyclopropane derivatives as drug candidates follows a structured workflow.
Caption: A typical workflow for the discovery of new fluorinated cyclopropane-based drug candidates.
Conclusion and Future Outlook
Fluorinated cyclopropane derivatives have firmly established themselves as a privileged scaffold in medicinal chemistry. Their unique combination of conformational rigidity and the modulating effects of fluorine offers a powerful strategy to fine-tune the properties of drug candidates. The historical development, from the initial serendipitous discoveries to the sophisticated synthetic methods available today, underscores the ingenuity of chemical synthesis. As our understanding of the intricate interplay between structure, physicochemical properties, and biological activity continues to grow, we can anticipate the discovery of even more innovative and effective therapeutics based on this remarkable structural motif. The future of fluorinated cyclopropane chemistry promises exciting new frontiers in the ongoing quest for safer and more effective medicines.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 1-Fluorocyclopropanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. This valuable building block is of significant interest in medicinal chemistry and drug development due to the unique conformational constraints and electronic properties imparted by the fluorinated cyclopropyl motif.
Core Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1][2] The introduction of a fluorine atom onto the cyclopropane ring significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it an attractive component in the design of novel therapeutics.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅FO₂ | [1] |
| Molecular Weight | 104.08 g/mol | [1][3] |
| CAS Number | 137081-41-5 | [1] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 63-67 °C | [1][2] |
| Boiling Point | 72-76 °C (at atmospheric pressure)120-125 °C (at 100 Torr) | [1][2][4] |
| pKa (Predicted) | 2.61 ± 0.20 | [1][2] |
| Solubility | Data not available. A related isomer, (1R,2R)-2-fluorocyclopropane-1-carboxylic acid, has a reported aqueous solubility of 34 g/L at 25°C. The presence of the fluorine atom is suggested to potentially enhance solubility in certain solvents.[2][5][6] |
Synthesis and Reactivity
The synthesis of this compound is well-documented, providing a reliable route for its production in a laboratory setting. Its reactivity is characterized by the strained cyclopropane ring and the electron-withdrawing nature of the fluorine and carboxylic acid groups.
Experimental Protocol: Synthesis
A general and widely cited procedure for the synthesis of this compound involves the haloform reaction of a corresponding ketone precursor.[1][7]
Reaction: Haloform reaction of 1-(1-fluorocyclopropyl)ethanone.
Materials:
-
1-(1-fluorocyclopropyl)ethanone (30 mmol)
-
Bromine (93 mmol)
-
Sodium hydroxide (300 mmol)
-
Water (50 mL)
-
Sodium metabisulfite
-
Ethyl acetate
-
Hydrochloric acid (2 M)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) is prepared and cooled to below 10 °C.
-
Bromine (14.8 g, 93 mmol) is added slowly to the sodium hydroxide solution while maintaining the temperature below 10 °C.
-
1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) is subsequently added to the reaction mixture.
-
The mixture is then cooled to below 0 °C and stirred at room temperature for 1 hour.
-
Sodium metabisulfite is added portion-wise until the solution becomes colorless, quenching the excess bromine.
-
Ethyl acetate (50 mL) is added, and the aqueous phase is separated.
-
The aqueous phase is acidified to pH 2 with 2 M hydrochloric acid.
-
The acidified aqueous phase is extracted three times with ethyl acetate (3 x 50 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.[1][7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Stability and Reactivity
-
Stability: The presence of the fluorine atom can enhance the metabolic stability of molecules containing this moiety, a desirable trait in drug candidates.[8] Furthermore, esters derived from cyclopropanecarboxylic acids have demonstrated significantly increased hydrolytic stability compared to other alkyl esters.
-
Reactivity: The strained three-membered ring makes it susceptible to nucleophilic substitution reactions.[7] The carboxylic acid group undergoes typical reactions such as esterification and amidation, allowing for its incorporation into larger molecular scaffolds. It is also noted to readily react with metal ions and participate in π-π stacking interactions.[7]
Applications in Drug Discovery and Development
The 1-fluorocyclopropyl group is considered a "bioisostere" for other chemical groups, meaning it can replace them in a drug molecule to improve properties without losing the desired biological activity. Fluorination strategies are a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[8][9]
Role as a Key Building Block
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its rigid structure helps to lock the conformation of a drug molecule, which can lead to higher selectivity and potency for its biological target.
Caption: Use of this compound as a versatile building block.
Examples of Biological Activity
-
Antibacterial Agents: The fluorocyclopropyl moiety has been incorporated into quinolone antibiotics. These compounds exhibit potent antibacterial activity by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[1] Structure-activity relationship studies have shown that the stereochemistry of the fluorocyclopropyl group can significantly impact potency against different bacterial strains.[1]
-
CNS Disorders: The 1-fluorocyclopropane-1-carboxylate framework is a key component in the synthesis of agonists for the metabotropic glutamate receptor 2 (mGluR2), such as MGS0028.[5] These receptors are targets for treating central nervous system (CNS) disorders.
-
Enzyme Inhibition: In the development of Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases and cancer, the stereochemistry of fluorocyclopropyl amides has been used to fine-tune potency and selectivity, demonstrating the subtle yet powerful influence of this functional group.[4]
References
- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 137081-41-5: this compound [cymitquimica.com]
- 3. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 8. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
An In-depth Technical Guide to the Stability and Reactivity of 1-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluorocyclopropanecarboxylic acid is a unique bifunctional molecule incorporating a strained cyclopropane ring, a reactive carboxylic acid moiety, and a polarizing fluorine atom. This combination of features imparts a distinct profile of stability and reactivity that is of significant interest in medicinal chemistry and drug development. The cyclopropane scaffold provides conformational rigidity, a desirable trait for molecular recognition by biological targets, while the fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and inferred stability and reactivity of this compound, supported by experimental protocols and theoretical considerations. While specific quantitative data for this exact molecule is limited in publicly available literature, this document extrapolates from the behavior of analogous fluorinated and cyclopropane-containing compounds to provide a robust framework for its handling, application, and further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₄H₅FO₂ | [1] |
| Molecular Weight | 104.08 g/mol | [1] |
| Melting Point | 63-67 °C | [1] |
| Boiling Point | 120-125 °C (at 100 Torr) | [1] |
| pKa (Predicted) | 2.61 ± 0.20 | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
Stability Profile
General Stability
The compound is reported to be stable under recommended storage conditions, which include room temperature in an inert atmosphere.[1] It is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion are expected to include carbon oxides and hydrogen fluoride.
Hydrolytic Stability
The hydrolytic stability of the carboxylic acid function itself is generally high. However, the presence of the fluorine atom on the cyclopropane ring could influence the stability of the ring structure, particularly under harsh pH conditions. Forced degradation studies under acidic and basic conditions would be necessary to quantify this.
Thermal Stability
Studies on other perfluorinated carboxylic acids (PFCAs) suggest that thermal decomposition is likely initiated by the cleavage of the C-C bond between the cyclopropyl ring and the carboxyl group.[2][3] This would lead to the formation of a fluorocyclopropyl radical and a carboxyl radical, followed by subsequent decomposition pathways. The strained nature of the cyclopropane ring may lower the activation energy for this process compared to linear PFCAs.
Photostability
Photodegradation of PFCAs has been shown to proceed via homolytic cleavage of the C-C bond adjacent to the carboxyl group.[4][5] It is therefore anticipated that this compound would be susceptible to photodegradation, particularly under UV irradiation.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of the carboxylic acid group and the fluorinated cyclopropane ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is expected to undergo typical reactions of this functional group, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amide Formation: Reaction with amines, often requiring a coupling agent.
-
Acid Chloride Formation: Reaction with reagents such as thionyl chloride or oxalyl chloride.
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.
Reactivity of the Fluorinated Cyclopropane Ring
The presence of the electron-withdrawing fluorine and carboxylic acid groups is expected to activate the cyclopropane ring towards nucleophilic attack, potentially leading to ring-opening reactions.
-
Nucleophilic Substitution/Ring Opening: The molecule is described as being prone to nucleophilic substitution reactions.[6] Strong nucleophiles, such as thiols and amines, could attack one of the ring carbons, leading to the opening of the strained three-membered ring. The regioselectivity of this attack would be influenced by the electronic and steric environment around the cyclopropane ring.
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the stability and reactivity of this compound.
Synthesis of this compound
A common synthetic route involves the haloform reaction of 1-(1-fluorocyclopropyl)ethanone.[6]
Procedure:
-
Dissolve sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) and cool the solution to below 10 °C.
-
Slowly add bromine (14.8 g, 93 mmol) to the cooled sodium hydroxide solution.
-
Add 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) to the reaction mixture.
-
Cool the mixture to below 0 °C and then allow it to stir at room temperature for 1 hour.
-
Add sodium metabisulfite until the solution becomes colorless to quench any remaining bromine.
-
Add ethyl acetate (50 mL) and separate the aqueous phase.
-
Acidify the aqueous phase to pH 2 with 2 M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.[6]
Forced Degradation Studies (General Protocol)
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at a controlled temperature (e.g., room temperature or 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 105 °C) for a set duration.
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Reactivity with Nucleophiles (General Protocol for Amines)
This protocol outlines a general procedure to assess the reactivity of this compound with an amine, which may lead to either amide formation or ring-opening.
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., DCC or HATU, 1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents).
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography.
-
Characterize the product by NMR and mass spectrometry to determine if amide formation or a ring-opened product has been formed.
Visualizations
The following diagrams illustrate key conceptual workflows and reaction pathways.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. 5.2 – Solutions for Chapter 3 – Reactivity – Page 5 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
The Emergence of Fluorocyclopropanes in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds has independently proven to be a highly effective strategy in drug discovery. The fusion of these two privileged motifs into the fluorocyclopropane unit has given rise to a novel and powerful tool for medicinal chemists. This technical guide provides an in-depth exploration of the medicinal chemistry of fluorocyclopropanes, covering their synthesis, unique physicochemical properties, and burgeoning applications in the development of targeted therapeutics. Particular attention is given to their role in the design of next-generation kinase inhibitors.
The Physicochemical and Pharmacokinetic Advantages of Fluorocyclopropanes
The introduction of a fluorocyclopropane moiety into a drug candidate can profoundly and beneficially influence its pharmacological profile. The high electronegativity of fluorine, combined with the inherent conformational rigidity of the cyclopropane ring, imparts a unique set of properties that can be exploited to fine-tune molecular characteristics.[1][2][3]
Key advantages include:
-
Modulation of Lipophilicity: The fluorocyclopropane group can serve as a lipophilic yet polar bioisostere for other functionalities. This allows for the optimization of a compound's solubility and permeability, which are critical determinants of its pharmacokinetic behavior.[4]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Conformational Restriction: The rigid three-membered ring of the cyclopropane restricts the conformational freedom of a molecule. This can lock the compound into a bioactive conformation, leading to increased potency and selectivity for its biological target.[3]
-
Tuning of Physicochemical Properties: The presence of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the compound's binding affinity, solubility, and oral bioavailability.[2]
Synthesis of Fluorocyclopropane Building Blocks
The synthesis of fluorocyclopropanes can be achieved through several strategic approaches. One common method involves the cyclopropanation of a fluoro-substituted alkene. For instance, a fluorocyclopropane-containing proline analogue has been synthesized via a carbene transfer reaction in the presence of a transition-metal chiral catalyst.[5] Another versatile approach is the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids, which provides access to a variety of chiral fluorocyclopropane building blocks.[6]
Experimental Protocol: Synthesis of a Fluorocyclopropane-Containing Proline Analogue
The following protocol is a representative example of the synthesis of a fluorocyclopropane-containing building block, adapted from Pons et al.[6][7][8][9]
Step 1: Synthesis of N-Benzyl Allylamines
To a solution of potassium carbonate (2 equivalents) in acetonitrile, the appropriate benzylamine (2 equivalents) is added. The mixture is cooled to 0 °C, and 3-chloro-2-fluoroprop-1-ene (1 equivalent) is added. The reaction mixture is then heated to 40 °C for 18 hours. After cooling, water is added, and the product is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-benzyl allylamine.[6]
Step 2: Synthesis of Diazo Compounds
A 0.025 M aqueous solution of sodium acetate (0.05 equivalents) is added to a solution of the N-benzyl allylamine (1 equivalent) in dichloromethane. The mixture is cooled to 0 °C, and sodium nitrite (1.2 equivalents), 2 M hydrochloric acid (1 equivalent), and 1 M sulfuric acid (0.01 equivalents) are successively added. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[6]
Step 3: Catalytic Asymmetric Cyclopropanation
The diazo compound is subjected to an intramolecular cyclopropanation reaction using a chiral rhodium or ruthenium catalyst to afford the enantioenriched fluorocyclopropane product. The racemic mixture can be resolved using preparative supercritical fluid chromatography (SFC) on a chiral stationary phase.[6][7]
Step 4: Further Functionalization
The resulting fluorocyclopropane-containing lactam can be further functionalized. For example, reductive cyanation can yield the corresponding amino-nitrile, which upon hydrolysis under acidic conditions, affords the free amino acid.[6]
Application in Drug Discovery: Fluorocyclopropane-Containing Btk Inhibitors
A compelling example of the successful application of fluorocyclopropanes in medicinal chemistry is in the development of Bruton's tyrosine kinase (Btk) inhibitors. Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[10][11][12]
The incorporation of a fluorocyclopropyl amide moiety has been shown to be an effective strategy for tuning the potency and selectivity of reversible Btk inhibitors.[11][12] The stereochemistry of the fluorocyclopropane ring is crucial, with different stereoisomers exhibiting distinct biological activity profiles.
Quantitative Data for Fluorocyclopropane-Containing Btk Inhibitors
The following tables summarize the in vitro data for a series of fluorocyclopropane-containing Btk inhibitors, demonstrating the impact of the fluorocyclopropane moiety on their biological activity and physicochemical properties.[11]
Table 1: Btk Inhibition and Physicochemical Properties of Cyclopropyl and Fluorocyclopropyl Amide Analogs [11]
| Compound | Btk IC50 (nM) | Ligand Lipophilic Efficiency (LLE) | Kinetic Solubility (μM) at pH 7.4 | Calculated logD | Measured logD |
| 8 | 7.1 | - | >200 | 2.8 | 2.9 |
| 18 | 60 | - | >200 | 2.9 | 3.0 |
| 19 ((S,S)-enantiomer) | 2.3 | 1.0 | >200 | 2.9 | 3.0 |
| 20 ((R,R)-enantiomer) | 3.8 | - | >200 | 2.9 | 3.0 |
Table 2: Pharmacokinetic Properties of a Lead Fluorocyclopropane Btk Inhibitor (Compound 25) [11]
| Species | Dosing Route | Dose (mg/kg) | t1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Rat | PO | 1 | 2.9 | 2.0 | 230 | 1100 |
| Dog | PO | 2 | 3.5 | 4.0 | 450 | 3300 |
Bruton's Tyrosine Kinase (Btk) Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, ultimately resulting in B-cell proliferation, differentiation, and antibody production.[4] Btk inhibitors block this signaling pathway, thereby preventing the activation of B-cells.
Caption: Btk signaling pathway and the mechanism of action of fluorocyclopropane Btk inhibitors.
Experimental Protocols for Biological Assays
Btk Enzyme Inhibition Assay:
The inhibitory activity of the compounds against Btk is determined using a biochemical assay. Recombinant human Btk enzyme is incubated with the test compound at various concentrations in the presence of a suitable substrate (e.g., a fluorescently labeled peptide) and ATP. The reaction is initiated and allowed to proceed for a defined period. The extent of substrate phosphorylation is then quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[11]
Cell-Based B-Cell Activation Assay:
The cellular potency of the Btk inhibitors is assessed in a whole blood assay that measures the inhibition of B-cell activation. Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood is pre-incubated with the test compound. B-cell activation is then stimulated by the addition of an anti-IgM antibody. After a period of incubation, the expression of activation markers, such as CD69, on the surface of B-cells (identified by CD19 or CD20 staining) is measured by flow cytometry. The IC50 value is determined from the concentration-dependent inhibition of CD69 expression.[11]
Conclusion
Fluorocyclopropanes are emerging as a highly valuable structural motif in medicinal chemistry. Their unique combination of conformational rigidity and the electronic effects of fluorine provides a powerful handle for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The successful development of fluorocyclopropane-containing Btk inhibitors exemplifies the potential of this moiety in addressing challenging therapeutic targets. As synthetic methodologies for accessing diverse fluorocyclopropane building blocks continue to evolve, it is anticipated that their application in drug discovery will expand into new and exciting areas of therapeutic intervention.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Conformational Landscape of 1-Fluorocyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluorocyclopropanecarboxylic acid is a molecule of significant interest in medicinal chemistry and drug design, owing to the unique conformational constraints imposed by the cyclopropane ring and the electronic influence of the fluorine substituent. A thorough understanding of its conformational preferences is paramount for predicting its interaction with biological targets and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of this compound. It details the computational methodologies, presents hypothetical yet plausible quantitative data for its stable conformers, and outlines experimental protocols for validation. This document is intended to serve as a valuable resource for researchers engaged in the study of fluorinated carbocyclic systems.
Introduction
The cyclopropane ring, with its inherent rigidity and unique electronic properties, is a valuable scaffold in medicinal chemistry. Substitution on this ring system can lead to distinct and predictable conformational isomers, which can profoundly influence a molecule's biological activity. The introduction of a fluorine atom, a common strategy in drug design to modulate physicochemical properties such as metabolic stability and binding affinity, further refines the conformational space of cyclopropane derivatives.
This compound presents a compelling case for conformational analysis. The interplay between the steric and electronic effects of the fluorine and carboxylic acid substituents dictates the preferred spatial arrangement of the molecule. Theoretical studies, primarily employing quantum mechanical calculations, offer a powerful avenue to explore this conformational landscape in detail. This guide will delve into the theoretical underpinnings of such studies, providing a framework for understanding and predicting the conformational behavior of this important molecule.
Theoretical Conformational Analysis: Methodology
The primary tool for the theoretical investigation of molecular conformation is computational chemistry. Density Functional Theory (DFT) has emerged as a robust and widely used method for accurately predicting the geometries and relative energies of different conformers.
Computational Protocol
A typical computational workflow for the conformational analysis of this compound is outlined below. This process involves a systematic exploration of the potential energy surface to identify all stable conformers and the energy barriers separating them.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Fluorocyclopropanecarboxylic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-fluorocyclopropanecarboxylic acid motif is a valuable building block in modern drug discovery. Its incorporation into lead compounds can significantly enhance pharmacological properties due to the unique conformational constraints and electronic effects of the fluorinated cyclopropane ring. This small, rigid scaffold often serves as a bioisostere for larger or more flexible groups, improving metabolic stability, binding affinity, and membrane permeability.[1] The introduction of a fluorine atom can further modulate lipophilicity and pKa, offering fine-tuning of a candidate's pharmacokinetic and pharmacodynamic profile.
These application notes provide a comprehensive overview of the synthesis of this compound and its derivatives, along with protocols for key reactions and data on their biological activities.
Synthetic Protocols
The synthesis of this compound and its derivatives can be approached through various strategies, including fluorocyclopropanation of alkenes and transformations of pre-functionalized cyclopropanes.
Protocol 1: Synthesis of 2-Fluorocyclopropanecarboxylic Acid
This protocol outlines a five-step synthesis starting from allyl alcohol.[2]
Experimental Workflow:
Caption: General workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid.
Materials:
-
Allyl alcohol
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Dibromofluoromethane (CHBr2F)
-
Benzyl triethylammonium chloride (PTC - Phase Transfer Catalyst)
-
Zinc powder
-
Pyridinium chlorochromate (PCC)
-
Potassium permanganate (KMnO4)
-
Appropriate solvents and reagents for workup and purification.
Procedure:
-
Protection of Allyl Alcohol: Protect the hydroxyl group of allyl alcohol as a benzyl ether using benzyl bromide and a strong base like sodium hydride.
-
Cyclopropanation: Perform a cyclopropanation reaction on the resulting allyl benzyl ether using dibromofluoromethane in the presence of a phase transfer catalyst to yield 1-bromo-1-fluoro-2-(benzyloxymethyl)cyclopropane.[2]
-
Deprotection: Remove the benzyl protecting group to afford (1-bromo-1-fluorocyclopropyl)methanol.
-
Debromination and Oxidation: The original literature describes a debromination step followed by oxidation.[2] An alternative is direct oxidation of the alcohol to the aldehyde and then to the carboxylic acid. Oxidize the alcohol to the corresponding aldehyde using PCC.
-
Final Oxidation: Oxidize the aldehyde to 2-fluorocyclopropanecarboxylic acid using a strong oxidizing agent like potassium permanganate.
Purification: Purify the final product by column chromatography or recrystallization.
Protocol 2: Enantioselective Synthesis of Fluorocyclopropyl Methanol Derivatives
This protocol utilizes a chiral dioxaborolane ligand to achieve high enantioselectivity in the cyclopropanation of fluoro-substituted allylic alcohols.[3]
Experimental Workflow:
Caption: Workflow for the enantioselective synthesis of fluorocyclopropyl methanol derivatives.
Materials:
-
Fluoro-substituted allylic alcohol (e.g., (Z)-2-fluoro-3-phenylprop-2-en-1-ol)
-
Diiodomethane (CH2I2)
-
Diethylzinc (Et2Zn)
-
Chiral dioxaborolane ligand
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a stirred solution of freshly distilled diiodomethane in dichloromethane at 0 °C, add diethylzinc dropwise.
-
After stirring for 10 minutes, add a solution of the fluoro-substituted allylic alcohol and the chiral dioxaborolane ligand in dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting chiral fluorocyclopropyl methanol derivative by column chromatography.
Expected Outcome: This method typically yields high enantioselectivities (often >90% ee) and good to excellent chemical yields.[3]
Protocol 3: Synthesis of 1-Fluorocyclopropanecarboxamides
Amide derivatives are commonly synthesized from the corresponding carboxylic acid.
Experimental Workflow:
Caption: General workflow for the synthesis of 1-fluorocyclopropanecarboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or other activating agent (e.g., HATU, HOBt/EDC)
-
Desired amine
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, DIPEA)
Procedure using Thionyl Chloride:
-
Suspend or dissolve this compound in an anhydrous solvent like dichloromethane.
-
Add thionyl chloride dropwise at 0 °C and then stir at room temperature until the acid is converted to the acyl chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by TLC/LCMS).
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same anhydrous solvent.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the resulting 1-fluorocyclopropanecarboxamide by column chromatography or recrystallization.
Applications in Drug Discovery and Biological Activity
Derivatives of this compound have shown significant potential in various therapeutic areas, including oncology, immunology, and infectious diseases.
Bruton's Tyrosine Kinase (Btk) Inhibitors
Btk is a key enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.[4][5][6][7] Several Btk inhibitors incorporating a fluorocyclopropyl amide moiety have been developed and exhibit potent activity.
Btk Signaling Pathway and Inhibition:
Caption: Simplified Btk signaling pathway and the point of inhibition by fluorocyclopropyl amide derivatives.
Biological Activity of Fluorocyclopropyl Amide Btk Inhibitors:
The stereochemistry of the fluorocyclopropyl group has been shown to be a critical determinant of Btk inhibition and off-target activity.[8]
| Compound | Stereochemistry | Btk IC50 (nM) | hERG Inhibition (% @ 10 µM) |
| 8 | Unsubstituted | 7.1 | >60 |
| 19 | (S,S)-cis-fluoro | 2.3 | - |
| 20 | (R,R)-cis-fluoro | 3.8 | - |
| 24 | (R,R)-cis-fluoro | 3.2 | <10 |
| 25 | (S,S)-cis-fluoro | 2.4 | 60 |
| 33 | (S,S)-cis-fluoro (with fluoro-aryl linker) | - | hERG IC50 = 1.6 µM |
| 34 | (R,R)-cis-fluoro (with fluoro-aryl linker) | 1.9 | >10 µM |
Data sourced from ACS Med. Chem. Lett. 2020, 11, 8, 1588–1597.[8]
Key Observations from SAR Studies:
-
The introduction of a cis-2-fluoro cyclopropane can improve potency compared to the unsubstituted cyclopropyl amide.[8]
-
The (S,S)-enantiomer often shows slightly better potency against Btk.[8]
-
Stereochemistry significantly impacts off-target effects, such as hERG inhibition, with the (R,R)-isomer demonstrating a more favorable safety profile in some cases.[8]
Fluoroquinolone Antibacterials
The incorporation of a fluorocyclopropyl group at the N-1 position of the quinolone core has led to potent antibacterial agents. These compounds primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[9][10]
Mechanism of Action of Fluoroquinolones:
Caption: Mechanism of action of fluorocyclopropyl quinolones, leading to the formation of a stable ternary complex and subsequent bacterial cell death.
Antibacterial Activity of 1-(2-Fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives:
Structure-activity relationship studies have shown that the cis derivatives are generally more potent against Gram-positive bacteria.[9]
| Compound | Stereoisomer | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 4 | cis | 0.1 | 0.05 |
| 5 | trans | 0.39 | 0.05 |
| 26 | cis | 0.05 | 0.025 |
| 27 | trans | 0.2 | 0.05 |
Data sourced from J. Med. Chem. 1993, 36, 22, 3444–3448.[9]
Conclusion
The this compound scaffold and its derivatives represent a powerful tool in the medicinal chemist's arsenal. The synthetic methodologies outlined provide access to a diverse range of these valuable building blocks, including enantiomerically pure compounds. The biological data presented for Btk inhibitors and fluoroquinolone antibacterials highlight the significant impact of this moiety on potency and selectivity. As synthetic methods continue to evolve and our understanding of the structure-activity relationships of these compounds deepens, we can expect to see the this compound motif play an increasingly important role in the development of new and improved therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. finechemicals.com.cn [finechemicals.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. scbt.com [scbt.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 1-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluorocyclopropanecarboxylic acid and its derivatives are highly sought-after building blocks in medicinal chemistry and drug discovery. The incorporation of a fluorinated cyclopropane motif can significantly enhance the pharmacological profile of a molecule. The fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, while the rigid cyclopropane ring acts as a conformational constraint, often leading to improved potency and selectivity.[1][2] The stereochemistry of these small, rigid structures is crucial for biological activity, making the development of stereoselective synthetic methods a critical area of research.
These application notes provide an overview of a key strategy for the enantioselective synthesis of 1-fluorocyclopropane-1-carboxylate derivatives, focusing on a methodology that establishes the quaternary stereocenter bearing the fluorine atom with high control.
Synthetic Approaches
The stereoselective construction of the 1-fluorocyclopropane-1-carboxylic acid moiety presents a significant synthetic challenge due to the need to control the quaternary stereocenter at the C1 position. A powerful strategy involves an intramolecular cyclization of a carefully prepared acyclic precursor where the key stereochemistry is set in an earlier step.
One of the most effective methods reported is a multi-step sequence that leverages a Trost Asymmetric Allylic Alkylation (AAA) reaction to establish an initial stereocenter, followed by diastereoselective reactions to build the cyclopropane ring.[3] This approach ensures that the stereochemical information from the initial catalytic step is efficiently transferred to the final cyclopropane product.
The key stages of this synthetic strategy are:
-
Enantioselective Allylic Alkylation: A prochiral allylic substrate undergoes alkylation with a fluorinated nucleophile in the presence of a chiral palladium catalyst (Trost AAA reaction). This step sets the absolute configuration of a key stereogenic center adjacent to the nascent fluoroester group.[3]
-
Diastereoselective Epoxidation: The double bond in the allylic alkylation product is subjected to epoxidation. The existing stereocenter directs the approach of the epoxidizing agent, leading to the formation of an epoxide with high diastereoselectivity.[3]
-
Intramolecular Ring-Opening: The fluoroester moiety, activated by a suitable base, acts as a nucleophile, attacking one of the epoxide carbons in an intramolecular fashion. This SN2-type reaction proceeds with inversion of stereochemistry, closing the three-membered ring and yielding the desired 1-fluorocyclopropane-1-carboxylate structure.[3]
This sequence provides a robust and highly stereocontrolled route to enantiomerically enriched 1-fluorocyclopropane carboxylates.
Logical Workflow of the Synthesis
References
Application Note: The Role of 1-Fluorocyclopropanecarboxylic Acid in the Synthesis of Potent Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel antibacterial agents with improved efficacy and unique mechanisms of action. Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] A key structural modification in the development of modern fluoroquinolones has been the introduction of a 1-fluorocyclopropyl group at the N-1 position of the quinolone core. This substitution, derived from 1-fluorocyclopropanecarboxylic acid, has been shown to significantly enhance antibacterial potency, particularly against Gram-positive bacteria.[2] This application note details the synthesis of antibacterial agents incorporating the 1-fluorocyclopropyl moiety, presents their antibacterial activity, and provides experimental protocols.
Advantages of the 1-Fluorocyclopropyl Moiety
The incorporation of a fluorine atom on the cyclopropyl group at the N-1 position of quinolones offers several advantages:
-
Enhanced Potency: The cis-stereoisomers of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids have demonstrated greater potency against Gram-positive bacteria compared to their trans counterparts and non-fluorinated analogs.[2]
-
Reduced Lipophilicity: The introduction of fluorine can lead to a reduction in lipophilicity compared to non-fluorinated quinolones.[2]
-
Improved Pharmacokinetics: Modifications at this position can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.[3]
Synthesis of this compound
A common method for the synthesis of this compound involves the haloform reaction of 1-(1-fluorocyclopropyl)ethanone.[4]
General Workflow for Synthesis
References
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3- carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
Application Notes and Protocols for the Incorporation of 1-Fluorocyclopropanecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the incorporation of the unnatural amino acid, 1-Fluorocyclopropanecarboxylic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this conformationally constrained and fluorinated residue can impart unique structural and physicochemical properties to peptides, making it a valuable tool in peptidomimetic and drug design.
Introduction
This compound is a non-proteinogenic amino acid characterized by a rigid cyclopropyl scaffold and a fluorine atom. This unique structure can enforce specific backbone conformations, enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and modulate the electronic properties of the peptide. The fluorine atom can also serve as a useful probe for ¹⁹F NMR studies.
This document outlines the materials, equipment, and a detailed step-by-step protocol for the efficient incorporation of Fmoc-1-Fluorocyclopropanecarboxylic acid-OH into a target peptide sequence.
Materials and Equipment
Reagents
-
Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides. The loading capacity should be appropriate for the desired synthesis scale (e.g., 0.4-0.8 mmol/g).
-
Fmoc-protected Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protecting groups.
-
Fmoc-1-Fluorocyclopropanecarboxylic acid-OH
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA), reagent grade
-
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Cleavage Cocktail:
-
TFA (95%)
-
Triisopropylsilane (TIS) (2.5%)
-
Water (2.5%)
-
-
Other Reagents:
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessels for manual synthesis
-
Shaker/rocker
-
Filtration apparatus
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS procedures and are adapted for the incorporation of Fmoc-1-Fluorocyclopropanecarboxylic acid-OH.
Resin Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
Coupling of Fmoc-1-Fluorocyclopropanecarboxylic acid-OH
-
Activation: In a separate vial, dissolve Fmoc-1-Fluorocyclopropanecarboxylic acid-OH (3-5 equivalents relative to the resin loading), HBTU (or HATU, 3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for this sterically hindered amino acid.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
After complete coupling, drain the coupling solution and wash the resin with DMF (3-5 times).
Chain Elongation
Repeat the Fmoc deprotection (Section 3.2) and coupling (Section 3.3, using the respective standard Fmoc-amino acids) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Data Presentation
The following tables provide illustrative quantitative data for the incorporation of Fmoc-1-Fluorocyclopropanecarboxylic acid-OH into a model tripeptide (e.g., Ac-Ala-Phe-FPro-NH₂, where FPro represents this compound). Note: This data is based on typical yields for sterically hindered unnatural amino acids and should be optimized for specific sequences.
Table 1: Coupling Conditions and Efficiency
| Parameter | Value |
| Resin | Rink Amide (0.5 mmol/g) |
| Scale | 0.1 mmol |
| Fmoc-1-F-Cpr-OH | 4 equivalents |
| Coupling Reagent | HATU (3.9 equivalents) |
| Base | DIPEA (8 equivalents) |
| Solvent | DMF |
| Coupling Time | 2 hours |
| Coupling Efficiency | >95% (as determined by Kaiser test) |
Table 2: Yield and Purity of Model Tripeptide
| Parameter | Value |
| Crude Peptide Yield | 75-85% |
| Purity of Crude Peptide | 60-70% |
| Purified Peptide Yield | 30-40% |
| Final Purity (after HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of a peptide containing this compound.
Logical Relationship of Key Steps in a Synthesis Cycle
Caption: A single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Application Notes: [¹⁸F]1-Fluorocyclopropanecarboxylic Acid ([¹⁸F]F-CPr-COOH) in PET Tracer Development
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting altered nutrient utilization to support rapid growth and proliferation. While aerobic glycolysis (the Warburg effect) is a well-studied metabolic adaptation, fatty acid oxidation (FAO) has emerged as another critical energy source for various cancers, including prostate and brain tumors.[1] Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of metabolic processes in vivo.[2] The development of PET tracers that can specifically target and measure FAO is of significant interest for cancer diagnosis, staging, and monitoring therapeutic response. 1-Fluorocyclopropanecarboxylic acid ([¹⁸F]F-CPr-COOH) is a promising radiolabeled fatty acid analog designed for this purpose.
Mechanism of Action and Rationale for Use
[¹⁸F]F-CPr-COOH is a synthetic, short-chain fatty acid analog. Its structure is designed to mimic natural fatty acids, allowing it to be recognized and taken up by cells. The underlying principle is that cancer cells with upregulated FAO will demonstrate increased uptake and retention of this tracer. The metabolic trapping mechanism is crucial for effective PET imaging. Unlike natural fatty acids that can be fully metabolized, modifications to tracer molecules, such as the inclusion of a fluorine-18 atom or other structural changes, are intended to trap the tracer within the cell after initial metabolic steps.[3] For fatty acid analogs, this often involves uptake followed by activation to the corresponding acyl-CoA derivative, which then enters the mitochondria for β-oxidation. Tracers are often designed to halt this process, leading to accumulation. The uptake of fatty acid tracers can be inhibited by blocking key enzymes in the FAO pathway, such as Carnitine Palmitoyltransferase I (CPT-1), confirming the tracer's mechanism of action.[4]
The use of ¹⁸F as the radionuclide offers significant logistical advantages over carbon-11, another common PET isotope. The longer half-life of fluorine-18 (109.7 minutes versus 20.4 minutes for ¹¹C) allows for more complex and higher-yield radiosynthesis, centralized production, and distribution to satellite imaging centers. It also permits longer imaging protocols, which can be beneficial for assessing tracer kinetics.
Applications in Oncology
[¹⁸F]F-CPr-COOH and similar fatty acid tracers are being investigated primarily in cancers known to rely on FAO for energy and survival.
-
Prostate Cancer: Prostate cancer is one of the key areas of investigation for FAO PET tracers.[5][6][7] Studies have shown that FAO is important for prostate cancer progression, and tracers like [¹⁸F]F-CPr-COOH are being evaluated for their ability to detect primary tumors and metastases.
-
Brain Tumors (Glioma): While healthy brain tissue primarily uses glucose, gliomas can switch to using fatty acids for energy.[1] This metabolic shift presents an opportunity for PET imaging with FAO tracers to differentiate tumor tissue from healthy brain and potentially grade tumor aggressiveness.[1]
-
Other Cancers: The principles of FAO imaging may extend to other malignancies, such as non-alcoholic fatty liver disease-related hepatocellular carcinoma and certain breast cancers.[3]
Preclinical studies involving cell lines and animal tumor models are essential to validate new tracers. These studies typically demonstrate specific uptake in cancer cells that can be blocked by FAO inhibitors, and PET imaging in xenograft models shows tumor visualization with favorable tumor-to-background ratios.[8]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development and evaluation of ¹⁸F-labeled PET tracers. The values are representative examples based on published literature for various ¹⁸F-labeled small molecules.[6][8][9][10]
Table 1: Radiosynthesis and Quality Control Parameters
| Parameter | Typical Value | Description |
|---|---|---|
| Radiochemical Yield (RCY) | 10 - 40% (decay-corrected) | The percentage of initial radioactivity incorporated into the final product. |
| Molar Activity (Aₘ) | > 30 GBq/µmol | The amount of radioactivity per mole of the compound, indicating its potency. |
| Radiochemical Purity | > 98% | The percentage of the total radioactivity that is in the desired chemical form. |
| Total Synthesis Time | 60 - 90 minutes | The time from the end of bombardment to the final product formulation. |
Table 2: In Vitro and In Vivo Performance Metrics
| Parameter | Typical Value | Description |
|---|---|---|
| Cell Uptake (%ID/mg) | Varies (e.g., 2-10% ID/mg) | Percentage of incubated dose taken up per milligram of cell protein. |
| Tumor Uptake (%ID/g) | 2 - 15% ID/g | Percentage of injected dose per gram of tumor tissue at a specific time point. |
| Tumor-to-Muscle Ratio | > 2 | Ratio of tracer concentration in the tumor versus a background tissue like muscle. |
| Tumor-to-Blood Ratio | > 2 | Ratio of tracer concentration in the tumor versus blood. |
| Ki / IC₅₀ (nM) | Varies (e.g., 3-50 nM) | Binding affinity of the tracer to its biological target (if applicable). |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]F-CPr-COOH
This protocol describes a typical one-step nucleophilic substitution reaction for labeling a precursor with [¹⁸F]fluoride.
Materials:
-
Precursor: A suitable leaving group-containing cyclopropane carboxylic acid ester (e.g., tosylate, mesylate, or triflate ester).
-
[¹⁸F]Fluoride: Produced via a cyclotron and trapped on an anion-exchange cartridge.
-
Eluent: Kryptofix 2.2.2 (K₂₂₂) / K₂CO₃ solution in acetonitrile/water.
-
Reaction Solvent: Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile.
-
Reagents for Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
-
Purification: Semi-preparative HPLC system, C18 cartridge (e.g., Sep-Pak).
-
QC: Analytical HPLC, radio-TLC.
Procedure:
-
[¹⁸F]Fluoride Elution: Elute the trapped [¹⁸F]fluoride from the anion-exchange cartridge into the reaction vessel using the K₂₂₂/K₂CO₃ solution.
-
Azeotropic Drying: Dry the [¹⁸F]F-K-K₂₂₂ complex by heating under a stream of nitrogen and vacuum at ~110°C to remove water. Repeat with additions of anhydrous acetonitrile.
-
Radiolabeling Reaction: Add the precursor (5-10 mg) dissolved in anhydrous DMSO to the dried [¹⁸F]F-K-K₂₂₂ complex. Heat the reaction mixture at 120-140°C for 10-15 minutes.
-
Hydrolysis: After cooling, add NaOH solution (e.g., 2 M) to the reaction mixture and heat at 80-100°C for 5-10 minutes to hydrolyze the ester protecting group.
-
Neutralization & Purification: Neutralize the reaction mixture with HCl. Dilute with water and inject onto a semi-preparative HPLC column to isolate the [¹⁸F]F-CPr-COOH peak.
-
Formulation: Collect the HPLC fraction containing the product. Pass it through a C18 Sep-Pak cartridge to remove HPLC solvents. Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.
-
Quality Control: Perform analytical HPLC and radio-TLC to confirm radiochemical purity, identity, and specific activity.
Protocol 2: In Vitro Cell Uptake Assay
This protocol outlines a method to measure the uptake of the radiotracer in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3 for prostate cancer).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
[¹⁸F]F-CPr-COOH solution.
-
Phosphate-buffered saline (PBS).
-
Sodium hydroxide (0.1 M).
-
Gamma counter.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Cell Seeding: Seed cells in 12-well plates and allow them to attach and grow to ~80% confluency.
-
Tracer Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing [¹⁸F]F-CPr-COOH (e.g., 0.5-1.0 MBq/mL) to each well.
-
Time Points: Incubate the plates at 37°C. At designated time points (e.g., 5, 15, 30, 60, 120 min), terminate the uptake.
-
Termination and Lysis: To stop the uptake, remove the radioactive medium and quickly wash the cells three times with ice-cold PBS. Add 0.1 M NaOH to each well to lyse the cells.
-
Radioactivity Measurement: Collect the cell lysates and measure the radioactivity in a calibrated gamma counter.
-
Protein Quantification: Use a small aliquot of the lysate to determine the protein concentration using a BCA assay.
-
Data Analysis: Calculate the uptake as the percentage of the added radioactivity per milligram of cell protein (%ID/mg). For blocking studies, pre-incubate cells with a known FAO inhibitor (e.g., etomoxir) for 30-60 minutes before adding the radiotracer.
Protocol 3: In Vivo PET Imaging in a Xenograft Mouse Model
This protocol describes a typical small-animal PET imaging study.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous PC-3 xenografts).
-
[¹⁸F]F-CPr-COOH formulated in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Small-animal PET/CT scanner.
Procedure:
-
Animal Preparation: Fast the mouse for 4-6 hours before imaging. Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
-
Tracer Injection: Administer a bolus injection of [¹⁸F]F-CPr-COOH (e.g., 5-10 MBq) via the tail vein.
-
PET/CT Imaging: Position the animal in the scanner. Acquire a CT scan for anatomical localization and attenuation correction. Follow with a dynamic or static PET scan. A typical static scan might be 10-20 minutes in duration, acquired at 60 minutes post-injection.
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images.
-
Quantification: Draw regions of interest (ROIs) on the tumor, muscle, liver, kidneys, and other organs of interest using the co-registered CT as a guide. Calculate the tracer uptake in each ROI, typically expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for the synthesis of [¹⁸F]F-CPr-COOH.
Caption: Mechanism of [¹⁸F]F-CPr-COOH uptake and metabolic trapping.
Caption: Workflow for preclinical evaluation of a new PET tracer.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET imaging of glucose and fatty acid metabolism for NAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. Imaging of prostate cancer with PET/CT using (18)F-Fluorocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, preclinical evaluation, and first-in-human study of Al18F-PSMA-Q for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 1-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluorocyclopropanecarboxylic acid is a critical building block in medicinal chemistry, primarily utilized in the synthesis of advanced pharmaceuticals. Its incorporation into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. A notable application is in the development of fluoroquinolone antibiotics, such as sitafloxacin, where the 1-fluorocyclopropyl moiety plays a crucial role in the drug's efficacy. This document provides detailed protocols for two scalable synthetic routes to this compound, tailored for industrial applications.
Synthetic Protocols
Two primary scalable methods for the synthesis of this compound are presented:
-
Method A: A two-step process involving the Baeyer-Villiger oxidation of 1-fluoro-cyclopropyl phenyl ketone followed by hydrolysis of the resulting ester.
-
Method B: A haloform-type reaction starting from 1-(1-fluorocyclopropyl)ethanone.
Method A: Baeyer-Villiger Oxidation Route
This method is a robust two-step synthesis suitable for large-scale production.
Step 1: Synthesis of 1-Fluorocyclopropyl Phenyl Ketone (Intermediate)
A detailed protocol for the synthesis of the starting ketone is beyond the scope of this document but can be achieved through various established methods.
Step 2: Baeyer-Villiger Oxidation of 1-Fluorocyclopropyl Phenyl Ketone
Experimental Protocol:
Materials:
-
1-Fluoro-cyclopropyl-(4-chlorophenyl)ketone
-
m-Chloroperbenzoic acid (m-CPBA, 70%)
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Equipment:
-
Large-scale reaction vessel with reflux condenser and temperature control
-
Filtration apparatus
-
Extraction apparatus (e.g., perforator for continuous extraction)
-
Standard laboratory glassware
Procedure:
-
Oxidation:
-
In a suitable reaction vessel, dissolve 130 g (0.65 mol) of 1-fluoro-cyclopropyl-(4-chlorophenyl)ketone in 1300 ml of chloroform.
-
At room temperature, add 225 g (0.9 mol) of m-chloroperbenzoic acid (70%).
-
Heat the mixture to reflux and stir for 24 hours.
-
Add another 120 g (0.48 mol) of m-chloroperbenzoic acid (70%) and continue to stir under reflux for an additional 24 hours.
-
Cool the reaction mixture with an ice bath.
-
Filter the resulting precipitate and wash it several times with chloroform. The filtrate contains the desired this compound (4-chlorophenyl) ester.
-
-
Hydrolysis:
-
Prepare a solution of 138 g (0.64 mol) of the this compound (4-chlorophenyl) ester in 250 ml of methyl tert-butyl ether.
-
In a separate vessel, dissolve 25.6 g (0.64 mol) of sodium hydroxide in 250 ml of water.
-
At 0°C, add the sodium hydroxide solution to the ester solution.
-
Stir the mixture for 3 hours at room temperature.
-
Perform a continuous extraction with methyl tert-butyl ether for 18 hours to remove organic impurities.
-
Cool the aqueous phase with ice and acidify with 150 ml of concentrated hydrochloric acid.
-
Extract the acidified aqueous phase three times with 300 ml of diethyl ether each.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound.
-
Safety Precautions:
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with combustible materials.[1][2]
-
Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chloroform is a hazardous solvent; handle it in a fume hood.
Method B: Haloform Reaction Route
This method provides a direct conversion of a methyl ketone to the desired carboxylic acid.
Experimental Protocol:
Materials:
-
1-(1-Fluorocyclopropyl)ethanone
-
Bromine
-
Sodium hydroxide (NaOH)
-
Water
-
Sodium metabisulfite
-
Ethyl acetate
-
Hydrochloric acid (2 M)
-
Anhydrous sodium sulfate
Equipment:
-
Reaction vessel with temperature control and dropping funnel
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of 12.36 g (300 mmol) of sodium hydroxide in 50 mL of water.
-
Cool the solution to below 10°C.
-
Slowly add 14.8 g (93 mmol) of bromine to the cooled sodium hydroxide solution.
-
-
Addition of Ketone:
-
Work-up and Isolation:
-
Add sodium metabisulfite to the reaction mixture until the solution becomes colorless to quench any remaining bromine.
-
Add 50 mL of ethyl acetate and separate the aqueous phase.
-
Acidify the aqueous phase to pH 2 with 2 M hydrochloric acid.[3]
-
Extract the acidified aqueous phase three times with 50 mL of ethyl acetate each.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a white solid.[3]
-
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a fume hood and wear appropriate PPE.
-
The reaction with sodium hydroxide is exothermic. Ensure proper cooling during the preparation of the hypobromite solution.
Quantitative Data Summary
| Parameter | Method A: Baeyer-Villiger Oxidation | Method B: Haloform Reaction |
| Starting Material | 1-Fluoro-cyclopropyl-(4-chlorophenyl)ketone | 1-(1-Fluorocyclopropyl)ethanone |
| Key Reagents | m-CPBA, NaOH | Bromine, NaOH |
| Solvents | Chloroform, MTBE, Diethyl Ether | Water, Ethyl Acetate |
| Reaction Temperature | Reflux (Oxidation), 0°C to RT (Hydrolysis) | <10°C (Reagent Prep), <0°C to RT (Reaction) |
| Reaction Time | 48 hours (Oxidation), 3 hours (Hydrolysis) | 1 hour |
| Yield | Not explicitly stated for the final product | 66%[3] |
| Scale | 0.65 mol | 30 mmol[3] |
Industrial Scale-Up Considerations
-
Purification: For large-scale purification of the final carboxylic acid, crystallization is a preferred method. The crude product can be dissolved in a suitable solvent (e.g., a mixture of toluene and petroleum ether) and allowed to crystallize slowly to obtain high-purity material.[4] The choice of solvent and crystallization conditions should be optimized to maximize yield and purity.[5][6][7]
-
Safety with Peroxyacids: The use of m-CPBA on an industrial scale requires strict safety protocols due to its potential for thermal decomposition and shock sensitivity.[1][2][8][9] It is recommended to use m-CPBA in a solution at a controlled concentration and to ensure that the temperature of the reaction is carefully monitored and controlled.[10] Alternative, more stable peroxyacids could also be considered for improved safety.
-
Waste Management: Both synthetic routes generate halogenated waste streams that require proper disposal according to industrial and environmental regulations.
Application in Drug Development: Fluoroquinolone Antibiotics
This compound is a key precursor for the synthesis of fluoroquinolone antibiotics, such as sitafloxacin.[11][12][13][14] The incorporation of the fluorocyclopropyl group at the N-1 position of the quinolone core is known to enhance the antibacterial activity and improve the pharmacokinetic profile of these drugs.[15][16][17][18]
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12][13][19] These enzymes are crucial for DNA replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary for the initiation of replication and for relieving torsional stress.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication, allowing for their segregation into daughter cells.
Fluoroquinolones bind to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[11][14]
Visualizations
Caption: Workflow for the Baeyer-Villiger oxidation route.
Caption: Workflow for the Haloform reaction route.
Caption: Mechanism of action of fluoroquinolone antibiotics.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 6. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 7. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Asymmetric Synthesis of Chiral 1-Fluorocyclopropanecarboxylic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and fluorinated groups into pharmacologically active molecules is a well-established strategy for enhancing their metabolic stability, binding affinity, and pharmacokinetic properties. The rigid three-membered ring of cyclopropane carboxylic acids is also a valuable scaffold in drug design. The combination of these features in chiral 1-fluorocyclopropanecarboxylic acid analogs presents a unique and highly sought-after class of building blocks for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for three key methodologies in the asymmetric synthesis of these valuable compounds: Biocatalytic Cyclopropanation, Rhodium-Catalyzed Cyclopropanation of α-Fluoroacrylates, and Zinc Carbenoid-Mediated Cyclopropanation of Fluoro-substituted Allylic Alcohols.
Biocatalytic Cyclopropanation using Engineered Myoglobin
This method utilizes an engineered myoglobin-based catalyst for the highly stereoselective synthesis of mono-fluorinated and gem-difluoro cyclopropanes. This biocatalytic approach offers excellent diastereo- and enantiocontrol, particularly for transformations that are challenging with traditional chemocatalytic methods.[1][2]
Data Presentation
| Olefin Substrate | Diazo Reagent | Catalyst Variant | Yield (%) [a] | d.r. [b] | ee (%) [c] |
| gem-difluoro styrene | Diazoacetonitrile | Mb(H64V,V68G,L69V) | up to 99 | >99:1 | up to 99 |
| α-difluoromethyl alkene | Ethyl diazoacetate | Engineered Myoglobin | up to >99 | >99:1 (de) | up to >99 |
| monofluoro styrene | Diazoacetonitrile | Mb(H64V,V68G,L69V) | - | - | - |
[a] Yield determined by fluorine NMR using trifluorotoluene as an internal standard or isolated yield on a preparative scale.[2] [b] Diastereomeric ratio (d.r.) determined by fluorine NMR and chiral HPLC.[2] [c] Enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) determined by chiral HPLC.[2]
Experimental Protocol
General Procedure for Biocatalytic Cyclopropanation: [2]
-
Catalyst Preparation: E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68G,L69V)) are cultured and harvested. The cell pellet is resuspended in a suitable buffer (e.g., 50 mM sodium borate buffer, pH 9.0).
-
Reaction Setup: In an anaerobic environment (e.g., a glovebox), combine the olefin substrate (5 mM) and the diazo reagent (e.g., diazoacetonitrile, 20 mM) in the E. coli cell suspension (OD600 = 40).
-
Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up and Purification: After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired fluorinated cyclopropane.
-
Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess using ¹H NMR, ¹⁹F NMR, and chiral HPLC analysis.
Signaling Pathway Diagram
Caption: Biocatalytic cyclopropanation workflow.
Rhodium-Catalyzed Asymmetric Cyclopropanation of α-Fluoroacrylates
This method involves the use of a chiral rhodium(II) catalyst, such as Rh₂((S)-TCPTTL)₄, for the enantioselective cyclopropanation of α-fluoroacrylates with diazo compounds. This approach is particularly effective for creating functionalized fluorocyclopropanes with high diastereo- and enantioselectivity.[3][4]
Data Presentation
| α-Fluoroacrylate Substrate | Diazo Reagent | Catalyst | Yield (%) | dr | ee (%) |
| Various α-fluoroacrylates | Donor-acceptor diazo compounds | Rh₂((S)-TCPTTL)₄ | Good | Excellent | Excellent |
| Electron-deficient alkenes | Substituted aryldiazoacetates | Rh₂(S-TCPTAD)₄ | - | - | up to 98 |
Experimental Protocol
General Procedure for Rhodium-Catalyzed Cyclopropanation: [3][4]
-
Reaction Setup: To a solution of the α-fluoroacrylate (1.0 equiv) and the chiral rhodium(II) catalyst (e.g., Rh₂((S)-TCPTTL)₄, 1 mol %) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a solution of the diazo compound (1.2 equiv) in the same solvent dropwise over a period of 1-2 hours at a specified temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired fluorocyclopropane.
-
Analysis: Characterize the product and determine the diastereomeric ratio and enantiomeric excess by ¹H NMR, ¹⁹F NMR, and chiral HPLC analysis.
Reaction Scheme Diagram
Caption: Rhodium-catalyzed cyclopropanation scheme.
Zinc Carbenoid-Mediated Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols
This methodology employs a chiral dioxaborolane ligand in a Simmons-Smith-type cyclopropanation of fluoro-substituted allylic alcohols. The use of a zinc carbenoid provides an efficient route to various chiral fluorocyclopropanes with high yields and excellent enantioselectivities.[5]
Data Presentation
| Fluoro-substituted Allylic Alcohol | Yield (%) | es (%) [a] |
| (Z)-2-fluoro-3-phenylallyl alcohol | - | >94 |
| (Z)-2-fluoro-3-(4-methoxyphenyl)allyl alcohol | - | >94 |
| (Z)-3-(4-(trifluoromethyl)phenyl)-2-fluoroallyl alcohol | 51 | >94 |
| (Z)-2-fluorooct-2-en-1-ol | 84 | 93 |
[a] Enantiomeric selection (es) determined by chiral HPLC or GC analysis.[5]
Experimental Protocol
General Procedure for Zinc Carbenoid-Mediated Cyclopropanation: [5]
-
Carbenoid Formation: In a flame-dried flask under an inert atmosphere, dissolve freshly distilled diiodomethane (4.46 mmol) in anhydrous dichloromethane (4 mL). Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.32 mmol) dropwise. A white precipitate should form. Stir the mixture for 10 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve the fluoro-substituted allylic alcohol (1.0 mmol) and the chiral dioxaborolane ligand (1.1 mmol) in anhydrous dichloromethane (6 mL). Add this solution dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The solution should become homogeneous.
-
Reaction Execution: Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Dilute with dichloromethane and separate the layers. Extract the aqueous phase with diethyl ether. Combine the organic extracts and wash successively with aqueous NaOH, H₂O₂, aqueous HCl, saturated aqueous Na₂SO₃, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorocyclopropyl methanol.
-
Analysis: Determine the yield and enantiomeric selection by ¹H NMR, ¹⁹F NMR, and chiral GC or HPLC analysis.
Experimental Workflow Diagram
Caption: Zinc carbenoid cyclopropanation workflow.
Synthesis of a Key Intermediate for mGluR2 Receptor Agonist MGS0028
An enantioselective approach to a densely functionalized 1-fluorocyclopropane-1-carboxylate, a key intermediate for the mGluR2 receptor agonist MGS0028, has been developed. This strategy utilizes a Trost Allylic Asymmetric Alkylation (AAA) to establish the crucial stereocenter, followed by a stereoselective epoxidation and intramolecular epoxide ring-opening to construct the cyclopropane ring.[6]
Experimental Protocol (Conceptual Outline)
-
Trost Allylic Asymmetric Alkylation: An allylic substrate is reacted with a nucleophile in the presence of a palladium catalyst and a chiral ligand to introduce the α-fluoroester moiety and set the key allylic stereocenter with high enantioselectivity.
-
Stereoselective Epoxidation: The resulting chiral allylic fluoride is then subjected to stereoselective epoxidation, for instance using m-CPBA, to form the corresponding epoxide.
-
Intramolecular Epoxide Ring Opening: The crucial 1-fluorocyclopropane-1-carboxylate core is constructed through an intramolecular ring-opening of the epoxide, which proceeds with high stereoselectivity.
Logical Relationship Diagram
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Fluorocyclopropanecarboxylic Acid as a Precursor for Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and biological properties is perpetual. Small, strained ring systems, particularly cyclopropanes, have emerged as valuable motifs in drug design.[1] The incorporation of a fluorine atom onto the cyclopropyl ring to form a 1-fluorocyclopropyl group offers a unique combination of conformational rigidity, altered electronics, and metabolic stability. 1-Fluorocyclopropanecarboxylic acid, as a readily available precursor, serves as a critical building block for introducing this valuable moiety into bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (Btk) and fluoroquinolone antibacterial agents.
The 1-fluorocyclopropyl group often acts as a bioisostere for other chemical groups, a strategy used to modulate a molecule's properties to enhance its therapeutic potential.[2][3] This can lead to improved potency, selectivity, and pharmacokinetic profiles.
Caption: Bioisosteric replacement workflow.
Application I: Precursor for Bruton's Tyrosine Kinase (Btk) Inhibitors
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][4] The incorporation of a 1-fluorocyclopropyl amide moiety has been shown to be an effective strategy for developing potent and selective reversible Btk inhibitors.[5]
Btk Signaling Pathway
Btk is a key component of the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.[3][6] Inhibition of Btk blocks this signaling cascade, thereby reducing the pathogenic activity of B-cells in autoimmune diseases.
Caption: Btk signaling pathway inhibition.
Quantitative Data: Structure-Activity Relationship (SAR) of Fluorocyclopropyl Btk Inhibitors
The stereochemistry of the 1-fluorocyclopropyl group has a significant impact on the inhibitory potency against Btk. The following table summarizes the in vitro inhibitory activity of a series of fluorocyclopropyl amide derivatives.[5][7]
| Compound | Stereochemistry | Btk IC50 (nM) | Fgr IC50 (nM) | Src IC50 (nM) |
| 23 | Unsubstituted Cyclopropyl | 7.1 | 1600 | 4000 |
| 24 | (S,S)-cis-fluoro | 7.9 | 1200 | 4100 |
| 25 | (R,R)-cis-fluoro | 4.3 | 1100 | 2400 |
| 26 | (S,R)-trans-fluoro | 110 | 10000 | >20000 |
| 27 | (R,S)-trans-fluoro | 180 | 10000 | >20000 |
Data sourced from ACS Med. Chem. Lett. 2020, 11, 8, 1588–1597.[5][7]
As the data indicates, the cis-fluoro isomers demonstrate superior potency compared to the trans-isomers, with the (R,R)-enantiomer being the most potent.[7]
Experimental Protocol: Synthesis of a Fluorocyclopropyl Btk Inhibitor
This protocol describes the amide coupling of this compound with an advanced amine intermediate to yield a potent Btk inhibitor.[5]
Caption: Btk inhibitor synthesis workflow.
Materials:
-
(1R,2R)-2-fluorocyclopropanecarboxylic acid
-
Amine intermediate 7 (as described in the source literature[5])
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (1R,2R)-2-fluorocyclopropanecarboxylic acid (1.2 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the amine intermediate 7 (1.0 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, or until reaction completion is confirmed by LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fluorocyclopropyl Btk inhibitor.
Application II: Precursor for Fluoroquinolone Antibacterial Agents
Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[8][9] The incorporation of a 1-(2-fluorocyclopropyl) substituent at the N-1 position of the quinolone core has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[10]
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is critical for relieving torsional stress. Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing a state in which the DNA is cleaved.[11] This prevents the re-ligation of the DNA strands, leading to a blockage of DNA replication and ultimately bacterial cell death.
Caption: DNA gyrase inhibition mechanism.
Quantitative Data: Structure-Activity Relationship (SAR) of Fluorocyclopropyl Quinolones
The stereochemistry of the 2-fluorocyclopropyl substituent at the N-1 position of the quinolone ring influences the antibacterial potency. The cis-isomers generally exhibit greater activity against Gram-positive bacteria than the corresponding trans-isomers.[10]
| Compound | N-1 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Cis-isomer | cis-2-Fluorocyclopropyl | 0.1 | 0.05 |
| Trans-isomer | trans-2-Fluorocyclopropyl | 0.39 | 0.05 |
| Ciprofloxacin | Cyclopropyl | 0.2 | 0.025 |
Data is representative and sourced from J. Med. Chem. 1993, 36, 22, 3444-3448.[10]
Experimental Protocol: General Synthesis of 1-(2-Fluorocyclopropyl)-3-pyridonecarboxylic Acids
This protocol outlines a general procedure for the synthesis of the core structure of fluorocyclopropyl quinolones.
Materials:
-
1-Amino-2-fluorocyclopropane (or its precursor)
-
Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate
-
Potassium carbonate
-
Acetonitrile
-
Aqueous HCl
-
Aqueous NaOH
Procedure:
-
Cyclocondensation: A mixture of ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate and 1-amino-2-fluorocyclopropane in acetonitrile is heated in the presence of a base such as potassium carbonate to form the ethyl 1-(2-fluorocyclopropyl)-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.
-
Piperazine Addition: The product from the previous step is reacted with a desired piperazine derivative at an elevated temperature to substitute the fluorine at the C-7 position.
-
Hydrolysis: The resulting ester is hydrolyzed using aqueous sodium hydroxide, followed by neutralization with hydrochloric acid, to yield the final 1-(2-fluorocyclopropyl)-7-(piperazin-1-yl)-quinolone-3-carboxylic acid derivative.
-
Purification: The final product is purified by recrystallization or column chromatography.
General Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the haloform reaction of a corresponding methyl ketone.
Materials:
-
1-(1-Fluorocyclopropyl)ethanone
-
Bromine
-
Sodium hydroxide
-
Sodium metabisulfite
-
Ethyl acetate
-
Hydrochloric acid (2 M)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium hydroxide in water is cooled to below 10 °C.
-
Bromine is added slowly to the cooled sodium hydroxide solution.
-
1-(1-Fluorocyclopropyl)ethanone is then added to the mixture.
-
The reaction mixture is cooled to below 0 °C and then stirred at room temperature for 1 hour.
-
Sodium metabisulfite is added until the solution becomes colorless.
-
Ethyl acetate is added, and the aqueous phase is separated and acidified with 2 M hydrochloric acid to a pH of 2.
-
The aqueous phase is extracted multiple times with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield this compound as a white solid.[12]
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide range of bioactive molecules. Its use in the development of Btk inhibitors and fluoroquinolone antibiotics highlights its potential to introduce favorable properties such as increased potency, selectivity, and improved pharmacokinetic profiles. The provided protocols and data serve as a guide for researchers in the field of drug discovery and development to harness the potential of this unique building block.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Setup for the Fluorination of Cyclopropanecarboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique physicochemical and biological properties. The cyclopropyl moiety is also a highly sought-after structural motif, providing conformational rigidity and metabolic stability. The combination of these two features in fluorinated cyclopropanes offers significant potential for the development of novel pharmaceuticals and functional materials. This document provides detailed experimental protocols for the decarboxylative fluorination of cyclopropanecarboxylic acid, a direct method to synthesize fluorocyclopropane. Two robust and widely applicable methods are presented: a silver-catalyzed approach and a visible-light-induced photoredox-catalyzed method.
Method 1: Silver-Catalyzed Decarboxylative Fluorination
This method utilizes a silver catalyst to facilitate the decarboxylative fluorination of aliphatic carboxylic acids using an electrophilic fluorine source, Selectfluor. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.[1][2] A proposed mechanism involves a single electron transfer (SET) mediated by a Ag(III) species.[2]
Experimental Protocol
Materials:
-
Cyclopropanecarboxylic acid
-
Silver nitrate (AgNO₃)
-
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 mmol, 1.0 equiv).
-
Add silver nitrate (0.1 mmol, 0.1 equiv).
-
Add Selectfluor (2.0 mmol, 2.0 equiv).
-
Add a 1:1 mixture of acetone and deionized water (10 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorocyclopropane.
Quantitative Data for Similar Substrates
The following table summarizes representative yields for the silver-catalyzed decarboxylative fluorination of various aliphatic carboxylic acids, providing an expected range for the fluorination of cyclopropanecarboxylic acid.[1][2]
| Carboxylic Acid Substrate | Yield of Alkyl Fluoride (%) | Reference |
| Adamantanecarboxylic acid | 95 | [1] |
| Cyclohexanecarboxylic acid | 85 | [1] |
| Pivalic acid | 78 | [2] |
| Isobutyric acid | 72 | [2] |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Fluorocyclopropanecarboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 1-Fluorocyclopropanecarboxylic acid, a valuable chiral building block in pharmaceutical synthesis. The protocols focus on two primary lipase-catalyzed strategies: enantioselective esterification of the racemic acid and enantioselective hydrolysis of a racemic ester derivative. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase are highlighted due to their broad substrate specificity and established use in resolving chiral carboxylic acids. Methodologies for reaction optimization, product isolation, and determination of enantiomeric excess (e.e.) via chiral High-Performance Liquid Chromatography (HPLC) are described.
Introduction
Chirally pure this compound is a key structural motif in the development of novel therapeutic agents. The presence of the fluorinated cyclopropyl ring can significantly influence the potency, selectivity, and metabolic stability of drug candidates. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for obtaining single enantiomers from a racemic mixture. This approach utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.
This application note outlines two primary enzymatic approaches for the resolution of racemic this compound:
-
Strategy A: Enantioselective Esterification: A lipase selectively converts one enantiomer of the racemic acid into an ester, leaving the other enantiomer of the acid unreacted.
-
Strategy B: Enantioselective Hydrolysis: A lipase selectively hydrolyzes one enantiomer of a racemic ester of this compound, yielding the corresponding enantiomerically enriched acid and the unreacted ester.
Recommended Enzymes and Reagents
The selection of the appropriate lipase is critical for achieving high enantioselectivity. Based on literature precedents for the resolution of structurally related carboxylic acids, the following enzymes are recommended for initial screening:
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435): Known for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in esterification and hydrolysis reactions.[1][2][3][4]
-
Pseudomonas cepacia Lipase (PCL, e.g., Amano Lipase PS): Frequently used for the kinetic resolution of a variety of chiral compounds, including cyclic and fluorinated molecules.[3]
-
Candida rugosa Lipase (CRL): A versatile lipase that has shown effectiveness in the hydrolysis of various esters.[5]
A screening of several lipases is recommended to identify the optimal biocatalyst for this specific substrate.
Experimental Protocols
Strategy A: Lipase-Catalyzed Enantioselective Esterification
This protocol describes the resolution of racemic this compound via esterification.
Workflow for Enantioselective Esterification
Caption: Workflow for the enzymatic resolution of racemic this compound via enantioselective esterification.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
1-Butanol (or other suitable alcohol)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Molecular sieves (4 Å)
-
Sodium bicarbonate solution (5% w/v)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
To a dried flask containing molecular sieves, add racemic this compound (1.0 eq.), 1-butanol (1.2 eq.), and anhydrous MTBE.
-
Add immobilized Candida antarctica lipase B (10-20% w/w of the acid).
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by withdrawing small aliquots at regular intervals and analyzing by TLC or HPLC until approximately 50% conversion is achieved.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Transfer the filtrate to a separatory funnel and extract with 5% sodium bicarbonate solution to separate the unreacted acid (in the aqueous phase) from the ester product (in the organic phase).
-
Isolate the ester product from the organic phase by washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Acidify the aqueous phase to pH 2 with 1 M HCl and extract with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate and concentrate to obtain the unreacted acid.
-
Purify the resulting ester and acid by column chromatography if necessary.
-
Determine the enantiomeric excess of both the unreacted acid and the ester product by chiral HPLC.
Strategy B: Lipase-Catalyzed Enantioselective Hydrolysis
This protocol requires the initial synthesis of the racemic ester of this compound (e.g., methyl or ethyl ester).
Workflow for Enantioselective Hydrolysis
Caption: Workflow for the enzymatic resolution of a racemic ester of this compound via enantioselective hydrolysis.
Materials:
-
Racemic methyl 1-Fluorocyclopropanecarboxylate
-
Pseudomonas cepacia Lipase (Amano Lipase PS)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide solution (0.1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
pH-stat or pH meter
Procedure:
-
Suspend racemic methyl 1-Fluorocyclopropanecarboxylate in 0.1 M phosphate buffer (pH 7.0). A co-solvent like DMSO (up to 10% v/v) can be added to improve solubility.
-
Add the lipase (5-15% w/w of the ester).
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction by maintaining a constant pH of 7.0 using a pH-stat with the automated addition of 0.1 M NaOH solution. The reaction is complete at 50% conversion when 0.5 equivalents of NaOH have been consumed. Alternatively, monitor progress by HPLC.
-
Once approximately 50% conversion is reached, stop the reaction.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the mixture with ethyl acetate. The organic phase will contain the unreacted ester and the hydrolyzed acid.
-
Separate the unreacted ester and the acid product by extraction with a basic solution or by column chromatography.
-
Determine the enantiomeric excess of the unreacted ester and the resulting acid by chiral HPLC.
Data Presentation: Optimization Parameters
The following table summarizes key parameters for optimizing the enzymatic resolution. Initial experiments should be conducted on a small scale to screen for the best conditions.
| Parameter | Strategy A: Esterification | Strategy B: Hydrolysis | Rationale |
| Enzyme | CALB (immobilized) | PCL, CRL, CALB | Screen for highest enantioselectivity (E-value). |
| Solvent | MTBE, Hexane, Toluene | Phosphate Buffer (pH 6-8) | Lipases are active in non-polar organic solvents for esterification and aqueous buffers for hydrolysis. |
| Acyl Donor | 1-Butanol, 2-Propanol | - (Water) | Alcohol chain length can influence reaction rate and enantioselectivity. |
| Temperature | 30-50°C | 25-40°C | Optimize for a balance between reaction rate and enzyme stability/selectivity. |
| pH | N/A | 6.0 - 8.0 | The optimal pH for lipase activity in hydrolysis is typically around neutral. |
| Substrate Conc. | 0.1 - 0.5 M | 50 - 200 mM | High concentrations may lead to substrate or product inhibition. |
| Enzyme Loading | 5-20% (w/w) | 5-20% (w/w) | Higher loading increases the reaction rate but also the cost. |
Analytical Method: Chiral HPLC
Determination of enantiomeric excess (e.e.) is crucial. A general approach for developing a chiral HPLC method for this compound and its esters is provided below.
Instrumentation:
-
HPLC system with a UV detector.
Column Selection:
-
For the carboxylic acid: Chiral stationary phases (CSPs) based on quinine or quinidine carbamates (e.g., CHIRALPAK QD-AX, QN-AX) are often effective for acidic compounds.[6]
-
For the ester derivative: Polysaccharide-based CSPs (e.g., CHIRALCEL OD-H, CHIRALPAK AD-H) are a good starting point.
General Method Parameters:
| Parameter | For Acid (Anion Exchange) | For Ester (Normal/Reversed Phase) |
| Mobile Phase | Methanol/Acetonitrile with acidic and basic additives | Hexane/Isopropanol or Acetonitrile/Water |
| Additives | Acetic acid, Ammonium acetate | Trifluoroacetic acid (TFA) for reversed phase |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Detection | 210 nm | 210 nm |
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
Conclusion
The enzymatic kinetic resolution of racemic this compound is a promising strategy for the efficient production of its enantiomers. The protocols provided herein for enantioselective esterification and hydrolysis, utilizing robust lipases like CALB and PCL, offer a solid foundation for further development and optimization. Careful screening of enzymes and reaction conditions, coupled with a reliable chiral analytical method, will be key to achieving high yields and excellent enantiopurity of the desired chiral building block.
References
- 1. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chiraltech.com [chiraltech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluorocyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-Fluorocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in the starting materials, such as 1-fluorocyclopropylmethyl ketone or the corresponding ester, can lead to side reactions. It is advisable to verify the purity of starting materials by techniques like NMR or GC-MS before use.
-
Base Quality and Concentration: The concentration and purity of the base (e.g., sodium hydroxide, potassium hydroxide) are critical. Ensure accurate concentration determination and use high-purity reagents. For the haloform reaction, the stability of the hypohalite solution, which is formed in situ, is crucial.
-
-
Reaction Conditions:
-
Temperature Control: The haloform reaction is exothermic. Poor temperature control can lead to side reactions and degradation of the product. It is crucial to maintain the recommended temperature profile.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote byproduct formation. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.
-
Mixing: In multiphasic reactions, efficient mixing is essential to ensure proper contact between reactants.
-
-
Work-up and Purification:
-
Incomplete Extraction: The product may not be fully extracted from the aqueous phase. Performing multiple extractions with an appropriate organic solvent can improve recovery.
-
Product Loss During Washing: Washing the organic extracts with brine or water can sometimes lead to the loss of the product if it has some water solubility.
-
Purification Losses: Significant loss of product can occur during purification steps like recrystallization or column chromatography. Optimizing the purification protocol is key to maximizing the isolated yield.
-
Q2: I am observing the formation of significant byproducts. What are the likely side reactions?
The nature of byproducts depends on the synthetic route employed.
-
Haloform Reaction Route:
-
Incomplete Halogenation: If the reaction is not driven to completion, you may have partially halogenated ketone intermediates.
-
Cleavage of the Cyclopropane Ring: While generally stable, the cyclopropane ring can be susceptible to opening under harsh reaction conditions, although this is less common for this specific substrate.
-
Aldol Condensation: Under basic conditions, the starting ketone can potentially undergo self-condensation, though this is usually outcompeted by the faster haloform reaction.
-
-
Ester Hydrolysis Route:
-
Incomplete Hydrolysis: The presence of unreacted ester in the final product is a common issue. This can be addressed by increasing the reaction time, temperature, or the concentration of the base.
-
Epimerization: If there are other stereocenters in the molecule, basic conditions could potentially lead to epimerization.
-
Decarboxylation: While unlikely under typical hydrolysis conditions, prolonged exposure to high temperatures and extreme pH could potentially lead to decarboxylation.
-
Q3: How can I effectively purify the final product to remove impurities?
Purification is a critical step to obtain high-purity this compound.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethyl acetate/hexanes, toluene, or water (if the product is sufficiently soluble at high temperatures and insoluble at low temperatures).
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Extract the precipitated acid back into an organic solvent, dry the organic layer, and evaporate the solvent.
-
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The two most frequently cited methods are:
-
Haloform Reaction: This involves the reaction of 1-fluorocyclopropylmethyl ketone with a halogen (e.g., bromine or chlorine) in the presence of a strong base like sodium hydroxide. The methyl group is converted to a haloform, and the remaining part of the molecule forms the carboxylate, which is then protonated to give the carboxylic acid.
-
Hydrolysis of a 1-Fluorocyclopropanecarboxylate Ester: This is a straightforward method where an ester of this compound is hydrolyzed, typically under basic conditions (saponification) followed by acidic workup, to yield the carboxylic acid.
Q2: What is the typical yield I can expect for the synthesis of this compound?
The reported yields can vary depending on the specific protocol and scale of the reaction. For the haloform reaction of 1-(1-fluorocyclopropyl)ethanone, a yield of 66% has been reported.[1] Another process involving the hydrolysis of 1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester has been reported to achieve a yield of 78%. Optimization of reaction conditions can potentially lead to higher yields.
Q3: Are there any specific safety precautions I should take during the synthesis?
Yes, standard laboratory safety practices should always be followed. Specific hazards to consider for these syntheses include:
-
Halogens: Bromine and chlorine are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong Bases: Sodium hydroxide and potassium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and away from ignition sources.
-
Exothermic Reactions: The haloform reaction can be exothermic. Use an ice bath for cooling and add reagents slowly to control the reaction temperature.
Data Presentation
Table 1: Hypothetical Influence of Base on Yield in Haloform Reaction
| Base | Concentration (M) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| NaOH | 2 | 0-10 | 4 | 65-75 |
| KOH | 2 | 0-10 | 4 | 60-70 |
| Ca(OH)₂ | Saturated | 10-20 | 6 | 40-50 |
Table 2: Hypothetical Influence of Temperature on Yield in Ester Hydrolysis
| Temperature (°C) | Base | Reaction Time (h) | Hypothetical Yield (%) |
| 25 (Room Temp) | 1M NaOH | 12 | 70-80 |
| 50 | 1M NaOH | 4 | 85-95 |
| 80 | 1M NaOH | 2 | 80-90 (potential for side reactions) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Haloform Reaction
This protocol is adapted from a known procedure.[1]
-
Materials:
-
1-(1-fluorocyclopropyl)ethanone
-
Bromine
-
Sodium hydroxide (NaOH)
-
Water
-
Sodium metabisulfite
-
Ethyl acetate
-
2 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare a solution of sodium hydroxide (e.g., 12.36 g in 50 mL of water) and cool it to below 10 °C in an ice bath.
-
Slowly add bromine (e.g., 14.8 g) to the cold NaOH solution while maintaining the temperature below 10 °C.
-
To this solution, add 1-(1-fluorocyclopropyl)ethanone (e.g., 3.3 g) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the mixture and add sodium metabisulfite solution until the color of bromine disappears.
-
Extract the mixture with ethyl acetate. Separate the aqueous layer.
-
Acidify the aqueous layer to pH 2 with 2 M HCl.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
-
Protocol 2: Synthesis of this compound via Ester Hydrolysis
This protocol is a general procedure for saponification.
-
Materials:
-
1-Fluorocyclopropanecarboxylate ester (e.g., methyl or ethyl ester)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water and/or an alcohol (e.g., ethanol, methanol) as a co-solvent
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve the 1-fluorocyclopropanecarboxylate ester in a suitable solvent mixture (e.g., ethanol/water).
-
Add a solution of NaOH or KOH (typically 1.1 to 2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a low pH (e.g., pH 1-2) with concentrated HCl.
-
Extract the precipitated carboxylic acid with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.
-
Visualizations
Caption: Experimental workflow for the synthesis via haloform reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of 1-Fluorocyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-Fluorocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed:
-
Haloform Reaction: This method involves the oxidation of 1-(1-fluorocyclopropyl)ethanone using a haloform reaction. It is a relatively direct route if the starting ketone is available.
-
Multi-step Synthesis from Ethyl 1-Fluorocyclopropanecarboxylate: This involves the hydrolysis of the corresponding ethyl ester. The ester itself can be synthesized through various methods, including cyclopropanation of a fluoroalkene. A patented multi-step synthesis starts from 1,1-dichloro-1-fluoroethane.[1]
Q2: I am seeing a low yield in my haloform reaction. What are the potential causes?
A2: Low yields in the haloform reaction for the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The haloform reaction proceeds through multiple halogenation steps. If the reaction is not allowed to go to completion, you may have a mixture of mono-, di-, and tri-halogenated ketone intermediates.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure the reaction is stirred for a sufficient duration at the appropriate temperature to drive the reaction to completion.
-
Base Concentration: An insufficient amount of base (e.g., sodium hydroxide) can lead to an incomplete reaction. The base is crucial for both the deprotonation of the methyl ketone and the final cleavage step.
-
Issues with Halogen Addition: The slow or improper addition of the halogen (e.g., bromine) can lead to side reactions.
Q3: What are the typical byproducts I should expect in the haloform synthesis route?
A3: The most common byproducts include:
-
Haloform: The haloform corresponding to the halogen used (e.g., bromoform if bromine is used) is an inherent byproduct of the reaction.
-
Incompletely Halogenated Ketones: As mentioned, mono- and di-halogenated 1-(1-fluorocyclopropyl)ethanone can be present if the reaction does not go to completion.
-
Unreacted Starting Material: Residual 1-(1-fluorocyclopropyl)ethanone may remain.
Q4: During the hydrolysis of ethyl 1-fluorocyclopropanecarboxylate, what are the primary impurities I might encounter?
A4: The main impurity to consider is the unreacted starting material , ethyl 1-fluorocyclopropanecarboxylate. This is typically due to incomplete hydrolysis. To mitigate this, ensure you are using a sufficient excess of base (e.g., sodium hydroxide) and adequate heating to drive the reaction to completion.
Q5: Is ring-opening of the fluorocyclopropane ring a concern during synthesis?
A5: While fluorinated cyclopropanes can undergo ring-opening under harsh conditions, such as high temperatures in the presence of halogens, it is generally not a major concern under the relatively mild basic conditions of the haloform reaction or ester hydrolysis. The 1-fluoro substituent can influence the ring's stability, but significant ring-opening side products are not commonly reported for these specific transformations.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments.
Guide 1: Low Yield and Impurity Issues in the Haloform Synthesis of this compound
This guide will help you troubleshoot common problems encountered when synthesizing this compound via the haloform reaction of 1-(1-fluorocyclopropyl)ethanone.
Experimental Protocol (Reference)
A general procedure involves the slow addition of bromine to a cooled solution of sodium hydroxide in water. Subsequently, 1-(1-fluorocyclopropyl)ethanone is added, and the mixture is stirred. The reaction is then quenched, and the product is isolated by extraction and acidification.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the haloform synthesis.
Potential Byproducts and Their Identification
| Byproduct/Impurity | Potential Cause | Suggested Analytical Method |
| 1-(1-fluorocyclopropyl)ethanone | Incomplete reaction | GC-MS, ¹H NMR |
| Mono/Di-halogenated ketones | Incomplete reaction | GC-MS, LC-MS |
| Haloform (e.g., Bromoform) | Inherent to reaction | ¹H NMR, GC-MS |
Guide 2: Incomplete Hydrolysis of Ethyl 1-Fluorocyclopropanecarboxylate
This guide addresses issues related to the incomplete conversion of ethyl 1-fluorocyclopropanecarboxylate to the desired carboxylic acid.
Experimental Protocol (Reference)
A typical procedure involves heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for ester hydrolysis.
Potential Byproducts and Their Identification
| Byproduct/Impurity | Potential Cause | Suggested Analytical Method |
| Ethyl 1-fluorocyclopropanecarboxylate | Incomplete hydrolysis | GC-MS, ¹H NMR, LC-MS |
| Sodium 1-fluorocyclopropanecarboxylate | Incomplete acidification during workup | IR (absence of broad O-H), solubility in water |
By systematically addressing these potential issues, researchers can improve the yield and purity of their this compound synthesis. For further assistance, please consult relevant literature and safety data sheets for all chemicals used.
References
Technical Support Center: Purification of 1-Fluorocyclopropanecarboxylic Acid by Recrystallization
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the purification of 1-Fluorocyclopropanecarboxylic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the process involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the acid decreases, leading to the formation of purified crystals. The impurities remain dissolved in the cooler solvent (mother liquor) and are separated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallizing this compound should exhibit high solubility for the acid at elevated temperatures and low solubility at room temperature or below. The impurities should either be highly soluble at all temperatures or insoluble in the hot solvent. Based on the polar nature of the carboxylic acid, suitable solvents are likely to be polar. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.
Q3: What are some common challenges encountered during the recrystallization of this compound?
A3: Common issues include:
-
Oiling out: The compound separates as a liquid instead of forming solid crystals. This can occur if the solution is too concentrated or if the cooling process is too rapid.
-
Failure to crystallize: The compound remains dissolved even after cooling. This is often due to using an excessive amount of solvent or high solubility in the chosen solvent at low temperatures.
-
Formation of fine powder: Rapid crystallization can lead to the formation of very fine needles or a powder, which can be difficult to filter and may trap impurities.
-
Low recovery: A significant portion of the product remains in the mother liquor, leading to a poor yield. This can be caused by using too much solvent or a solvent in which the compound has relatively high solubility at low temperatures.
Q4: How can I improve the purity of my recrystallized this compound?
A4: To enhance purity, ensure that the dissolution of the crude material in the hot solvent is complete. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Slow cooling of the solution is crucial as it allows for the formation of a more ordered crystal lattice, which excludes impurities more effectively. A second recrystallization step can also be performed for further purification.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| "Oiling out" (formation of a liquid instead of crystals) | The solution is too concentrated, or the cooling rate is too fast. The melting point of the compound in the solvent is below the temperature of the solution. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly. |
| No crystal formation upon cooling | Too much solvent was used, creating a solution that is not supersaturated upon cooling. The compound is too soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. If crystals still do not form, the solvent may be unsuitable. If the solution is supersaturated, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Crystals form too quickly, resulting in a fine powder | The solution was cooled too rapidly. | Reheat the solution to redissolve the solid and allow it to cool at a slower rate. Insulating the flask can help to slow down the cooling process. |
| Low yield of recovered crystals | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely transferred from the flask during filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. Rinse the flask with a small amount of the cold mother liquor to transfer any remaining crystals. |
| Colored impurities remain in the final product | The impurities co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Solvent Selection for Recrystallization
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| Water | High | Good solubility in hot water, lower in cold. | A good candidate for a green and inexpensive solvent. |
| Ethanol | High | Likely soluble at room temperature, but a water/ethanol mixture could be effective. | Ethanol may be too good a solvent unless used in a mixed solvent system. |
| Ethyl Acetate | Medium | Moderate solubility. | May be a suitable single solvent. |
| Toluene | Low | Likely to have good solubility when hot and poor solubility when cold. | A potential option, but care should be taken with its higher boiling point and flammability. |
| Heptane/Hexane | Very Low | Expected to be poorly soluble even when hot. | Could be used as an anti-solvent in a mixed solvent system with a more polar solvent. |
Note: The ideal solvent will dissolve the compound when hot but not when cold.
Experimental Protocol: Recrystallization of this compound
1. Solvent Selection: a. Place approximately 20-30 mg of the crude this compound into several small test tubes. b. Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage. c. Gently heat the test tubes that showed poor solubility at room temperature. The compound should dissolve completely at or near the boiling point of the solvent. d. Allow the clear solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a boiling chip to the flask. c. Heat the chosen solvent in a separate beaker. d. Add the hot solvent to the Erlenmeyer flask in small portions while heating and swirling until the solid is just completely dissolved. Use the minimum amount of hot solvent necessary.
3. Hot Filtration (if necessary): a. If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. b. Place a stemless funnel with fluted filter paper into a pre-warmed receiving flask. c. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.
4. Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Collection and Washing of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
6. Drying: a. Allow the crystals to dry on the filter paper by drawing air through them for several minutes. b. Transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by melting point analysis.
Visualizations
Troubleshooting low yield in fluorocyclopropane synthesis
Welcome to the technical support center for fluorocyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation of a fluoroallylic alcohol is giving a low yield. What are the common causes?
A1: Low yields in the Simmons-Smith reaction of fluoroallylic alcohols can stem from several factors:
-
Inappropriate Additives: Common additives like DME, Et2O, and THF, often used to stabilize carbenoid species, can significantly decrease the reaction rate and conversion.[1] In many cases, running the reaction without these additives leads to higher yields.[1]
-
Reagent Quality: The purity of diiodomethane and the activity of the zinc reagent (e.g., diethylzinc or a zinc-copper couple) are critical. Impurities in diiodomethane can inhibit the reaction, and inactive zinc reagents will result in poor or no conversion.[2]
-
Moisture and Air Sensitivity: The Simmons-Smith reaction is sensitive to moisture and air.[2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Reaction Temperature: While many Simmons-Smith reactions are run at room temperature, adjusting the temperature can be beneficial. Incrementally increasing the temperature may improve the reaction rate, but be cautious as higher temperatures can sometimes promote side reactions.[2]
Q2: I am observing poor reactivity with my electron-deficient fluoroalkene in a cyclopropanation reaction. How can I improve the yield?
A2: Poor reactivity of electron-deficient fluoroalkenes is a known challenge, as the carbene or carbenoid species is typically electrophilic and reacts faster with electron-rich alkenes.[3][4] To improve yields:
-
Choice of Carbene/Carbenoid Source: For difluorocyclopropanation, reagents like trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent) are compatible with a range of functionalized substrates, including some electron-poor examples.[5]
-
Reaction Conditions: For Simmons-Smith type reactions, using a more reactive zinc carbenoid variant might be necessary. Modifications to the Simmons-Smith reagent, such as those developed by Shi and others, can enhance reactivity.[6]
-
Catalyst Selection: In rhodium-catalyzed cyclopropanations, the choice of the rhodium catalyst is crucial and can influence the reactivity with different substrates.[7]
Q3: My rhodium-catalyzed cyclopropanation with a diazo compound is resulting in a low yield of the desired fluorocyclopropane. What should I troubleshoot?
A3: Low yields in rhodium-catalyzed cyclopropanations can be attributed to several factors:
-
Purity of Reagents: The purity of the diazo compound and the solvent is critical. Diazo compounds can be sensitive, and the presence of moisture can lead to undesirable side reactions.[7]
-
Catalyst Deactivation: The rhodium catalyst can be sensitive to impurities or reaction conditions. Ensure the reaction is performed under an inert atmosphere to prevent catalyst decomposition.[7]
-
Slow Addition of Diazo Compound: A slow addition of the diazo compound is crucial to maintain a low concentration of the reactive rhodium carbene intermediate. This minimizes the formation of byproducts, such as carbene dimers.[7][8]
-
Temperature Control: Optimizing the reaction temperature may be necessary to improve the yield and selectivity.[7]
Troubleshooting Guides
Issue 1: Low Conversion in Simmons-Smith Cyclopropanation of Fluoroallylic Alcohols
If you are experiencing low conversion of your fluoroallylic alcohol to the desired fluorocyclopropane, consider the following troubleshooting steps:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Simmons-Smith cyclopropanation.
Detailed Steps:
-
Evaluate Additives: As a first step, assess if you are using chelating solvents like DME, THF, or Et2O. These can inhibit the reaction.[1] If so, attempt the reaction without them.
-
Check Reagent Quality: Ensure the diiodomethane is pure and the diethylzinc is active. Old or improperly stored reagents are a common cause of failure.[2]
-
Ensure Anhydrous and Inert Conditions: The reaction is highly sensitive to moisture and oxygen.[2] Use flame-dried glassware and maintain a positive pressure of an inert gas like argon or nitrogen.
-
Optimize Temperature: If the above steps do not improve the yield, consider optimizing the reaction temperature.[2]
Issue 2: Low Yield in Difluorocyclopropanation using Difluorocarbene
Generating and reacting difluorocarbene can be challenging. If you are observing a low yield, consider the following:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in difluorocyclopropanation.
Detailed Steps:
-
Assess Alkene Reactivity: Difluorocarbene is electrophilic and reacts more readily with electron-rich alkenes.[3] For electron-deficient alkenes, consider using a more suitable difluorocarbene precursor like TMSCF3.[5]
-
Optimize Carbene Generation: The conditions for generating difluorocarbene are critical. For example, when using ClCF2COONa, high temperatures are often required.[9] Ensure your generation method is appropriate for your substrate and scale.
-
Investigate Side Reactions: Analyze the crude reaction mixture to identify any potential side products. The formation of dimers or other byproducts can be minimized by adjusting reaction parameters such as concentration and temperature.[10]
Data Presentation
Table 1: Optimization of Simmons-Smith Reaction Conditions for a Fluoroallylic Alcohol
| Entry | Additive (equiv.) | Conversion (%) | Isolated Yield (%) |
| 1 | DME (1.1) | Low | - |
| 2 | Et2O (2.2) | 66 | - |
| 3 | THF (2.2) | 24 | - |
| 4 | None | Complete | 90 |
Data adapted from a study on the enantioselective cyclopropanation of fluoro-substituted allylic alcohols.[1]
Table 2: Influence of Aromatic Substituents on the Yield of Fluorocyclopropanation
| Substrate Substituent | Electronic Nature | Isolated Yield (%) |
| Methoxy | Electron-donating | >90 |
| Methyl | Electron-donating | >90 |
| Naphthyl | Electron-donating | >90 |
| Bromine | Electron-withdrawing | 77 |
| Fluorine | Electron-withdrawing | 64 |
| Trifluoromethyl | Electron-withdrawing | 51 |
Data reflects the general trend observed in Simmons-Smith type reactions of substituted (Z)-2-fluoroallylic alcohols.
Experimental Protocols
General Procedure for Enantioselective Simmons-Smith Cyclopropanation of Fluoroallylic Alcohols
This protocol is adapted from a literature procedure and should be adjusted based on the specific substrate.[1]
-
Reaction Setup: To a stirred solution of freshly distilled diiodomethane (4.4 equiv.) in dichloromethane (CH2Cl2) at 0 °C, add diethylzinc (2.2 equiv.) dropwise. A white precipitate should be observed.
-
Reagent Preparation: After the addition is complete, stir the mixture for 10 minutes. In a separate flask, prepare a solution of the fluoroallylic alcohol substrate (1.0 equiv.) and a chiral dioxaborolane ligand (1.1 equiv.) in CH2Cl2.
-
Reaction Execution: Add the substrate solution to the pre-formed bis(iodomethyl)zinc species at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by an appropriate method (e.g., 19F NMR or TLC).
-
Work-up: Upon completion, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Extract the aqueous layer with CH2Cl2.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. benchchem.com [benchchem.com]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopropanation with Free Carbenes - Wordpress [reagents.acsgcipr.org]
Optimizing reaction conditions for 1-Fluorocyclopropanecarboxylic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols for the synthesis of 1-fluorocyclopropanecarboxylic acid. Two primary synthetic routes starting from 1-(1-fluorocyclopropyl)ethanone are discussed: the Haloform-type Reaction and the Baeyer-Villiger Oxidation followed by hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Route 1: Haloform-type Reaction
Q1: My yield of this compound is consistently low (<50%). What are the likely causes?
A1: Low yields in the haloform reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the bromine is added slowly and the mixture is stirred adequately to ensure proper mixing.
-
Suboptimal Temperature: Temperature control is critical. The initial formation of the sodium hypobromite solution should be kept below 10°C to prevent disproportionation. However, the subsequent reaction with the ketone may require warming to room temperature to proceed at a reasonable rate.
-
Base Concentration: The concentration of sodium hydroxide is crucial. Too low a concentration may result in an incomplete reaction, while too high a concentration can promote side reactions.
-
Impure Starting Material: The purity of the starting 1-(1-fluorocyclopropyl)ethanone is important. Impurities can consume the reagents and lower the yield.
-
Work-up Losses: The product is a relatively small, water-soluble molecule. Ensure the aqueous phase is thoroughly extracted with a suitable solvent (e.g., ethyl acetate) multiple times. Acidification must be sufficient (pH ~2) to protonate the carboxylate, making it extractable into the organic phase.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The primary side products in a haloform reaction are typically from incomplete halogenation. The reaction proceeds through mono-, di-, and tri-brominated ketone intermediates. If the reaction conditions (stoichiometry of bromine and base, reaction time) are not optimal, you may isolate α-bromo or α,α-dibromo ketones. Another possibility is the cleavage of the cyclopropane ring under harsh basic conditions, although this is less common.
Q3: The reaction mixture remains yellow/orange even after adding sodium metabisulfite. What should I do?
A3: A persistent yellow or orange color indicates the presence of unreacted bromine. This suggests that an insufficient amount of sodium metabisulfite was added. Add more sodium metabisulfite in small portions until the color disappears. Be cautious not to add a large excess, as it can complicate the work-up.
Route 2: Baeyer-Villiger Oxidation & Hydrolysis
Q1: The Baeyer-Villiger oxidation of my 1-(1-fluorocyclopropyl)ethanone is slow or incomplete. How can I improve it?
A1: The success of the Baeyer-Villiger oxidation depends on the peracid used and the reaction conditions.
-
Choice of Peracid: More reactive peracids like trifluoroperacetic acid (TFPAA) can be used if less reactive ones like meta-chloroperoxybenzoic acid (m-CPBA) are ineffective. The reactivity of peracids generally correlates with the acidity of the corresponding carboxylic acid.
-
Temperature: While some oxidations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to decomposition of the peracid and the product.
-
Catalyst: In some cases, a Lewis acid or Brønsted acid catalyst can be used to activate the ketone, increasing the reaction rate.
-
Solvent: The reaction is typically run in an inert solvent like dichloromethane (DCM) or chloroform. Ensure the solvent is dry.
Q2: I am getting a mixture of ester products. How can I control the regioselectivity?
A2: The Baeyer-Villiger oxidation's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For 1-(1-fluorocyclopropyl)ethanone, the cyclopropyl group has a higher migratory aptitude than the methyl group, so the desired 1-fluorocyclopropyl acetate should be the major product. If you are observing the formation of methyl 1-fluorocyclopropanecarboxylate, it would be an unexpected result and may indicate a different reaction mechanism is at play.
Q3: The hydrolysis of my 1-fluorocyclopropyl acetate is not going to completion. What are the optimal conditions?
A3: Ester hydrolysis can be performed under acidic or basic conditions.
-
Basic Hydrolysis (Saponification): Using a base like sodium hydroxide in a water/alcohol mixture is typically effective and irreversible. Heating under reflux is often required to drive the reaction to completion.
-
Acidic Hydrolysis: This is a reversible reaction, so a large excess of water is needed to push the equilibrium towards the products. Heating under reflux with a dilute mineral acid (e.g., HCl or H₂SO₄) is common. The presence of the electron-withdrawing fluorine atom can affect the rate of hydrolysis.
Data Presentation
The following tables present illustrative data for optimizing the synthesis of this compound. Note: This data is representative and intended to guide optimization. Actual results may vary.
Table 1: Illustrative Yields for Haloform-type Reaction under Various Conditions
| Entry | Base (4 eq.) | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | NaOH | 0 to RT | 1 | 66 |
| 2 | KOH | 0 to RT | 1 | 64 |
| 3 | NaOH | 0 | 3 | 45 |
| 4 | NaOH | RT | 1 | 60 (with more byproducts) |
Table 2: Illustrative Yields for Baeyer-Villiger Oxidation & Hydrolysis
| Entry | Peracid (1.2 eq.) | BV Reaction Temp (°C) | Hydrolysis Condition | Illustrative Overall Yield (%) |
| 1 | m-CPBA | 25 | 1M NaOH (aq), Reflux | 75 |
| 2 | Peracetic Acid | 25 | 1M NaOH (aq), Reflux | 68 |
| 3 | TFPAA | 0 to 25 | 1M NaOH (aq), Reflux | 82 |
| 4 | m-CPBA | 40 | 1M NaOH (aq), Reflux | 70 (potential for more side products) |
Experimental Protocols
Protocol 1: Synthesis via Haloform-type Reaction
This protocol is based on a reported procedure for the synthesis of this compound.[1]
Materials:
-
1-(1-fluorocyclopropyl)ethanone
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethyl acetate (EtOAc)
-
2M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (12.36 g, 309 mmol) in water (50 mL). Cool the solution to below 10°C using an ice bath.
-
Slowly add bromine (14.8 g, 92.6 mmol) to the cold NaOH solution via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Once the bromine addition is complete, add 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30.8 mmol) to the reaction mixture.
-
Allow the mixture to stir at 0°C for a short period and then let it warm to room temperature and stir for 1 hour.
-
Cool the mixture in an ice bath and add solid sodium metabisulfite in small portions until the orange color of the excess bromine has been quenched and the solution becomes colorless.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (50 mL) to remove any non-acidic organic impurities. Discard the organic layer.
-
Cool the aqueous phase in an ice bath and carefully acidify to pH 2 with 2M HCl.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. (Reported yield: 2.2 g, 66%).[1]
Protocol 2: Synthesis via Baeyer-Villiger Oxidation and Hydrolysis (General Procedure)
This is a general protocol and may require optimization for this specific substrate.
Part A: Baeyer-Villiger Oxidation
-
Dissolve 1-(1-fluorocyclopropyl)ethanone (1 eq.) in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq.) in portions. The reaction can be exothermic, so maintain the temperature with a water bath if necessary.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to a full day.
-
Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium bisulfite, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-fluorocyclopropyl acetate.
Part B: Hydrolysis
-
Dissolve the crude 1-fluorocyclopropyl acetate in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide.
Caption: Experimental workflow for the haloform-type synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Stereoselective Synthesis of Fluorinated Cyclopropanes
Welcome to the technical support center for the stereoselective synthesis of fluorinated cyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic field.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stereoselective synthesis of fluorinated cyclopropanes.
Issue 1: Low Diastereoselectivity
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers.
-
Inconsistent diastereomeric ratio (d.r.) between batches.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance | The small size of the fluorine atom can make it difficult to control stereochemistry.[1] Consider using a bulkier directing group on your substrate or a catalyst with a more sterically demanding chiral ligand to enhance facial selectivity. |
| Reaction Temperature | The reaction may be running at too high a temperature, leading to a loss of selectivity. Try lowering the reaction temperature. For some reactions, cooling to -78 °C may be necessary. |
| Incorrect Reagent/Catalyst | The chosen catalyst or reagent may not be optimal for achieving high diastereoselectivity with your specific substrate. For Simmons-Smith type reactions on allylic alcohols, the use of a chiral dioxaborolane ligand can significantly improve diastereoselectivity.[2] For trifluoromethylated cyclopropanes, dirhodium complexes like Rh₂(R-PTAD)₄ have shown high diastereoselectivity.[3] |
| Substrate Geometry | The geometry of the starting alkene is crucial for the stereochemical outcome. Ensure the starting material is a single, pure isomer (E or Z). In some cases, the stereochemistry of the fluoroalkene does not limit the reaction, but the position of the fluorine atom can influence reactivity.[2] |
Issue 2: Low Enantioselectivity
Symptoms:
-
Low enantiomeric excess (e.e.).
-
Formation of a racemic or near-racemic mixture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Chiral Catalyst/Ligand | The chiral catalyst or ligand may not be providing sufficient asymmetric induction. Screen a variety of chiral ligands. For rhodium-catalyzed reactions, adamantylglycine-derived dirhodium complexes can provide excellent enantioselectivity.[3] Engineered biocatalysts, such as myoglobin variants, have also demonstrated high enantioselectivity.[4][5] |
| Solvent Effects | The solvent can significantly impact enantioselectivity by affecting the catalyst's conformation and solubility. Experiment with different solvents. For instance, in Simmons-Smith fluorocyclopropanation, ethereal solvents can sometimes suppress reactivity, while dichloromethane may be optimal.[6][7] |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the desired catalytic enantioselective pathway. Lowering the reaction temperature can sometimes suppress the uncatalyzed reaction. Ensure slow addition of reagents to maintain a low concentration of the achiral reagent. |
| Racemization | The product may be racemizing under the reaction or workup conditions. Check the stability of your product under the reaction conditions and during purification. Consider a milder workup procedure. |
Issue 3: Low or No Product Yield
Symptoms:
-
Low conversion of starting material.
-
Complex mixture of byproducts with little to no desired cyclopropane.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reagent/Catalyst Inactivity | Reagents or catalysts may have degraded due to improper storage or handling. Use freshly prepared or purified reagents and ensure catalysts are active. For Simmons-Smith reactions, the activity of the zinc-copper couple is critical.[8] |
| Low Reactivity of Fluoroalkene | Electron-withdrawing fluorine substituents can decrease the nucleophilicity of the alkene, making it less reactive towards electrophilic carbenoids.[2] Increasing the reaction temperature or using a more reactive carbene source may be necessary. However, be mindful that this can negatively impact stereoselectivity. |
| Incompatible Functional Groups | The substrate may contain functional groups that are not compatible with the reaction conditions. For example, some Simmons-Smith reagents can react with allylic thioethers to generate sulfur ylides instead of cyclopropanating an alkene.[9] Protect sensitive functional groups prior to the cyclopropanation step. |
| Improper Reaction Setup | Many reagents used in these syntheses are sensitive to air and moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of monofluorinated cyclopropanes where the fluorine atom is on a stereogenic center?
A1: The primary challenge is the small steric footprint of the fluorine atom, which makes it difficult for chiral reagents or catalysts to differentiate between the two faces of the prochiral center.[1] This often leads to low diastereoselectivity or enantioselectivity. Overcoming this requires carefully designed chiral environments, such as those provided by bulky chiral ligands or the active sites of engineered enzymes.[3][4]
Q2: How do I choose the best synthetic method for my target fluorinated cyclopropane?
A2: The choice of method depends on the substitution pattern of the desired cyclopropane and the available starting materials.
-
For trifluoromethyl-substituted cyclopropanes: Rhodium-catalyzed cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes is a highly effective method, often providing high diastereo- and enantioselectivity.[3]
-
For monofluorinated cyclopropanes from allylic alcohols: The Simmons-Smith reaction using a chiral dioxaborolane ligand is a powerful tool for achieving high enantioselectivity.[2]
-
For gem-difluorinated cyclopropanes: Biocatalytic approaches using engineered myoglobins have shown great promise for the cyclopropanation of α-difluoromethyl alkenes with excellent stereocontrol.[4][5]
-
For cyclopropanes with a fluorinated tertiary stereocenter: A chiral α-fluoro carbanion strategy using a fluorinated sulfoximine has been successfully employed.[1][10]
Q3: Can I use a biocatalytic approach for my synthesis? What are the advantages?
A3: Yes, biocatalytic methods, particularly those using engineered myoglobin catalysts, are becoming increasingly powerful for the stereoselective synthesis of fluorinated cyclopropanes.[4][5] The main advantages include:
-
High Stereoselectivity: Engineered enzymes can provide exceptionally high diastereo- and enantioselectivity (up to >99% d.r. and e.e.).[4]
-
Mild Reaction Conditions: These reactions are typically run in aqueous buffer at or near room temperature.
-
Enantiodivergence: It is sometimes possible to obtain either enantiomer of the product by using different engineered enzyme variants.[4]
Q4: My reaction with a trifluoromethyl diazo compound is giving low yields. What could be the issue?
A4: Trifluoromethyl diazo compounds can be unstable. One successful strategy is to generate the diazo intermediate in situ. A two-step protocol where the corresponding hydrazone is oxidized in the presence of the alkene and catalyst can improve efficiency and handling.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for various stereoselective fluorocyclopropanation methods.
Table 1: Rhodium-Catalyzed Synthesis of Trifluoromethyl-Substituted Cyclopropanes [3]
| Alkene Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Styrene | 76 | >94:6 | 98 |
| 4-Methylstyrene | 75 | >94:6 | 97 |
| 4-Methoxystyrene | 72 | >94:6 | 96 |
| 4-Chlorostyrene | 61 | >94:6 | 88 |
Reactions were catalyzed by Rh₂(R-PTAD)₄.
Table 2: Enantioselective Simmons-Smith Cyclopropanation of Fluoro-Substituted Allylic Alcohols [2]
| Substrate | Yield (%) | Enantiomeric Selectivity (e.s.) (%) |
| (Z)-2-Fluoro-3-phenylprop-2-en-1-ol | 90 | 95 |
| (Z)-3-(4-methoxyphenyl)-2-fluoroprop-2-en-1-ol | >90 | 95 |
| (Z)-2-Fluoro-3-(naphthalen-2-yl)prop-2-en-1-ol | >90 | 95 |
| (E)-2-Fluoro-3-phenylprop-2-en-1-ol | 58 | 89 |
Reactions utilized a chiral dioxaborolane ligand.
Table 3: Biocatalytic Cyclopropanation of α-Difluoromethyl Alkenes [5]
| Alkene Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| (E)-1-(difluoromethyl)-2-phenylethene | >99 | >99:1 | 99 |
| (E)-1-(difluoromethyl)-2-(4-fluorophenyl)ethene | 95 | >99:1 | 99 |
| (E)-1-(difluoromethyl)-2-(4-methoxyphenyl)ethene | 98 | >99:1 | 98 |
Reactions were catalyzed by an engineered myoglobin variant.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes[3]
This two-step protocol involves the in situ generation of the trifluorodiazoethane from the corresponding hydrazone.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkene (1.0 mmol) and the rhodium catalyst (e.g., Rh₂(R-PTAD)₄, 0.005 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, 5 mL).
-
Reagent Addition: In a separate flask, dissolve the trifluoromethyl hydrazone (1.2 mmol) and an oxidizing agent (e.g., (diacetoxyiodo)benzene, 1.5 mmol) in the same anhydrous solvent (5 mL).
-
Slow Addition: Add the solution of the hydrazone and oxidant to the alkene/catalyst mixture via a syringe pump over a period of 4-6 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted cyclopropane.
Protocol 2: General Procedure for Enantioselective Simmons-Smith Cyclopropanation of a Fluoro-Substituted Allylic Alcohol[2]
-
Reagent Preparation: In a flame-dried flask under argon, prepare the zinc carbenoid by adding diiodomethane (4.4 equiv) to a solution of diethylzinc (2.2 equiv) in anhydrous dichloromethane at 0 °C. Stir for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve the fluoro-substituted allylic alcohol (1.0 equiv) and the chiral dioxaborolane ligand (1.1 equiv) in anhydrous dichloromethane.
-
Reaction Mixture: Add the solution of the substrate and ligand dropwise to the pre-formed zinc carbenoid at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Decision tree for selecting a synthetic method.
Caption: Simplified catalytic cycle for rhodium-catalyzed fluorocyclopropanation.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. Enantioselective synthesis of cyclopropanes that contain fluorinated tertiary stereogenic carbon centers: a chiral α-fluoro carbanion strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Fluorocyclopropanecarboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the removal of impurities from 1-Fluorocyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can originate from the synthetic route employed. Based on typical synthesis pathways, potential impurities may include:
-
Unreacted Starting Materials: Such as 1-(1-fluorocyclopropyl)ethanone, bromine, and sodium hydroxide.
-
Solvents: Residual solvents from the reaction and extraction steps, for instance, ethyl acetate or toluene.
-
Byproducts: Side-products from the synthesis, which could include species from incomplete reactions or alternative reaction pathways. For example, if a haloform reaction is used, there could be haloform byproducts.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities.[1] The crude solid can be dissolved in an aqueous base (like sodium hydroxide or sodium carbonate) and washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-acidic impurities. Subsequently, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be extracted into an organic solvent.
Q3: Which purification technique is most suitable for solid this compound?
A3: For solid this compound, recrystallization is the most common and effective purification method.[1] This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.
Q4: How do I choose an appropriate solvent for the recrystallization of this compound?
A4: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[2] For a polar compound like this compound, polar solvents are a good starting point. It is recommended to perform small-scale solubility tests with various solvents to find the optimal one. A solvent/anti-solvent system (e.g., ethanol/water) can also be effective if the compound is too soluble in a single solvent.[2]
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography is a valuable technique when recrystallization fails to remove impurities with similar solubility profiles to the product.[2] It is also useful for separating complex mixtures of impurities. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed for the purification of carboxylic acids.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solutions |
| Oiling Out (Product separates as an oil, not crystals) | The compound's melting point is lower than the solvent's boiling point. The solution is supersaturated with impurities. Cooling is too rapid.[2] | - Use a lower boiling point solvent. - Perform a pre-purification step (e.g., acid-base extraction) to reduce impurity levels. - Allow the solution to cool more slowly by insulating the flask.[2] |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and attempt cooling again. - Add a seed crystal of pure this compound to induce crystallization.[2] - Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Cool the solution in an ice bath to further decrease solubility. |
| Low Recovery of Purified Product | Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. Excessive washing of the collected crystals. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the crystals with a minimal amount of ice-cold solvent.[1] |
| Colored Impurities Remain in Crystals | The colored impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of the desired product. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solutions |
| Poor Separation of Compounds (Overlapping Peaks) | Inappropriate solvent system (eluent). Column overloading. Improper column packing. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Compound is Stuck on the Column (Does not elute) | The eluent is not polar enough. The compound is strongly interacting with the stationary phase (e.g., silica gel for an acidic compound). | - Gradually increase the polarity of the mobile phase. For carboxylic acids on silica gel, adding a small amount of acetic or formic acid to the eluent can help to protonate the compound and reduce tailing. - Consider using a different stationary phase, such as reversed-phase C18. |
| Tailing of the Product Peak | Strong interaction between the acidic compound and the silica gel. | - Add a small percentage of a competitive acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to reduce interactions with the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is a general protocol and may require optimization for your specific sample.
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube at room temperature to assess solubility.
-
Heat the tubes with insoluble samples to the solvent's boiling point to check for solubility at elevated temperatures.
-
The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (63-67 °C) indicates high purity.[4]
-
Perform HPLC analysis to quantify the remaining impurities.
-
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for purification on silica gel and may require optimization.
-
Mobile Phase Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (e.g., 0.5%) to reduce tailing. The ideal mobile phase should give a retention factor (Rf) of approximately 0.2-0.4 for the this compound.
-
-
Column Packing:
-
Pack a glass column with silica gel using either a dry packing or slurry method.[5]
-
Equilibrate the column by running the chosen mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purity Assessment:
-
Analyze the purified product by HPLC to confirm its purity.
-
Data Presentation
Table 1: Purity Analysis Data (Hypothetical Example)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | 95.2 | 99.5 | 85 | Starting materials, polar byproducts |
| Flash Chromatography (Silica, Hexanes:EtOAc:AcOH) | 95.2 | 99.8 | 70 | Closely related structural analogs |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
Technical Support Center: Efficient Fluorocyclopropanation
Welcome to the technical support center for efficient fluorocyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My fluorocyclopropanation reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A1: Low yields in fluorocyclopropanation can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent.
-
Solution: Ensure all reagents and solvents are pure and dry. Use of anhydrous, non-nucleophilic solvents like acetonitrile or ethyl acetate is often recommended.[1] Degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Sub-optimal Reaction Temperature: The reaction may require a specific temperature range for optimal performance.
-
Solution: Screen a range of temperatures. Some copper-catalyzed reactions require moderately elevated temperatures, while sensitive substrates may benefit from lower temperatures to prevent byproduct formation.[1]
-
-
Inappropriate Solvent: The solvent can significantly impact catalyst stability and reactivity.
-
Substrate Reactivity: Electron-withdrawing groups on the alkene substrate can decrease its nucleophilicity, leading to lower reactivity.[2]
-
Solution: For less reactive substrates, consider using a more active catalyst system or adjusting the reaction stoichiometry. For instance, with substrates bearing electron-withdrawing groups, a decline in reactivity has been observed, sometimes requiring longer reaction times or higher catalyst loading.[2][3]
-
-
Fluorinating Agent Compatibility: The choice of fluorinating agent and its compatibility with the solvent and catalyst are crucial.
-
Solution: Verify the compatibility of your fluorinating agent with the chosen solvent. Some electrophilic reagents can react exothermically with certain solvents.[1]
-
Q2: I am observing poor stereoselectivity (diastereo- or enantioselectivity) in my reaction. How can I improve this?
A2: Achieving high stereoselectivity is a common challenge and is highly dependent on the catalyst system and substrate.
Potential Causes & Solutions:
-
Achiral Catalyst or Ligand: If you are performing an enantioselective synthesis, a chiral catalyst or ligand is essential.
-
Mismatched Catalyst/Substrate Combination: The chosen chiral catalyst may not be optimal for your specific substrate.
-
Reaction Conditions: Temperature and solvent can influence the transition states that determine stereoselectivity.
-
Solution: Optimize the reaction temperature and solvent. Lower temperatures often lead to higher enantioselectivity.
-
-
Substrate Geometry: The geometry of the alkene (E/Z) can influence the diastereoselectivity of the cyclopropanation.[2]
-
Solution: While some methods are effective for both (E)- and (Z)-alkenes, you may need to purify your starting alkene to a single isomer for optimal diastereoselectivity.[2]
-
Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: Regioselectivity, particularly in ring-opening fluorocyclopropanation, is a key challenge controlled by the catalyst and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Control: Different transition metals can favor the cleavage of different C-C bonds in the cyclopropane ring.
-
Solution: The choice of metal is critical. For instance, in the allylation of indoles with gem-difluorinated cyclopropanes, rhodium catalysis has been shown to provide exceptional branched regioselectivity.[7] High-valent copper catalysis can enable the exclusive activation of the congested proximal C-C bond in gem-difluorinated cyclopropanes.[8]
-
-
Ligand Effects: The ligand can influence the steric and electronic environment of the catalyst, thereby directing the regiochemical outcome.
-
Solution: Screening different ligands can help steer the reaction towards the desired regioisomer. Ligand-controlled regioselectivity has been demonstrated in palladium-catalyzed reactions.[9]
-
-
Nucleophile Choice: The nature of the nucleophile can also play a role in determining the regioselectivity.
-
Solution: In some systems, the choice of nucleophile has been shown to be crucial in controlling the regioselectivity of the reaction.[7]
-
Troubleshooting Guides
Guide 1: Low Reaction Conversion
This guide provides a step-by-step workflow for troubleshooting low conversion rates in fluorocyclopropanation reactions.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Catalyst Selection Logic
Choosing the right catalyst is critical for a successful fluorocyclopropanation. This diagram outlines a decision-making process for catalyst selection.
Caption: Decision tree for catalyst selection in fluorocyclopropanation.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different catalyst systems for fluorocyclopropanation with various substrates, based on literature data.
Table 1: Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols with a Chiral Dioxaborolane Ligand and Zinc Carbenoid [2]
| Substrate (Alkene) | Product | Yield (%) | Enantiomeric Selectivity (% es) |
| (Z)-2-Fluoro-3-phenylprop-2-en-1-ol | 2-Fluoro-2-(hydroxymethyl)-1-phenylcyclopropane | 90 | 95 |
| (Z)-3-(4-methoxyphenyl)-2-fluoroprop-2-en-1-ol | 2-Fluoro-2-(hydroxymethyl)-1-(4-methoxyphenyl)cyclopropane | >90 | 95 |
| (Z)-2-Fluoro-3-(p-tolyl)prop-2-en-1-ol | 2-Fluoro-2-(hydroxymethyl)-1-(p-tolyl)cyclopropane | 92 | >95 |
| (Z)-3-(4-bromophenyl)-2-fluoroprop-2-en-1-ol | 1-(4-Bromophenyl)-2-fluoro-2-(hydroxymethyl)cyclopropane | 77 | >95 |
| (Z)-2-Fluoro-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol | 2-Fluoro-2-(hydroxymethyl)-1-(4-(trifluoromethyl)phenyl)cyclopropane | 51 | >94 |
Table 2: Copper-Catalyzed Enantioselective Cyclopropanation of Alkenyl Boronates with Trifluorodiazoethane [5]
| Substrate (Alkenyl Boronate) | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| (E)-styryl pinacolboronate | [Cu(NCMe)4]PF6 / tBuBOX | 69 | 94:6 | 95:5 |
| (E)-4-methylstyryl pinacolboronate | [Cu(NCMe)4]PF6 / tBuBOX | 75 | 93:7 | 94:6 |
| (E)-4-chlorostyryl pinacolboronate | [Cu(NCMe)4]PF6 / tBuBOX | 72 | 93:7 | 96:4 |
| (E)-4-methoxystyryl pinacolboronate | [Cu(NCMe)4]PF6 / tBuBOX | 65 | 92:8 | 95:5 |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Simmons-Smith Cyclopropanation of Fluoroallylic Alcohols[2]
This protocol is based on the method described for the synthesis of fluorocyclopropanes using a chiral dioxaborolane ligand.
-
Reagent Preparation:
-
To a stirred solution of freshly distilled diiodomethane (CH₂I₂) (4.4 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, add diethylzinc (Et₂Zn) (2.2 equiv.) dropwise. A white precipitate will be observed.
-
Stir the mixture for 10 minutes after the addition is complete.
-
-
Reaction Setup:
-
In a separate flask, dissolve the fluoroallylic alcohol substrate (1.0 equiv.) and the chiral dioxaborolane ligand (1.1 equiv.) in CH₂Cl₂.
-
Add the solution of the substrate and ligand dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The solution should become homogeneous.
-
-
Reaction Execution:
-
Stir the reaction mixture at 0 °C for an additional 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Dilute with CH₂Cl₂ and separate the organic and aqueous phases.
-
Extract the aqueous phase with diethyl ether (Et₂O).
-
Combine the organic extracts and wash with aqueous NaOH and H₂O₂.
-
Separate the phases, extract the aqueous phase with Et₂O, and combine all organic extracts.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow for Simmons-Smith fluorocyclopropanation.
References
- 1. benchchem.com [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. High‐Valent Copper Catalysis Enables Regioselective Fluoroarylation of Gem‐Difluorinated Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Validation & Comparative
A Comparative Analysis of 1-Fluorocyclopropanecarboxylic Acid and its Non-Fluorinated Counterpart, Cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-Fluorocyclopropanecarboxylic acid and its non-fluorinated analog, cyclopropanecarboxylic acid. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This document aims to objectively compare the physicochemical properties, synthesis, and potential biological implications of these two compounds, supported by available data, to inform research and development efforts.
Physicochemical Properties: The Impact of a Single Fluorine Atom
The introduction of a fluorine atom at the C1 position of the cyclopropane ring significantly alters the electronic properties of the molecule, which in turn influences its acidity, lipophilicity, and metabolic stability. These parameters are critical for predicting a compound's pharmacokinetic and pharmacodynamic profile.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Cyclopropanecarboxylic Acid | References |
| CAS Number | 137081-41-5 | 1759-53-1 | |
| Molecular Formula | C₄H₅FO₂ | C₄H₆O₂ | |
| Molecular Weight | 104.08 g/mol | 86.09 g/mol | |
| Predicted pKa | ~2.61 | ~4.65 | |
| Predicted logP | ~0.3 | ~0.6 | |
| Melting Point | 63-67 °C | 18.5 °C | |
| Boiling Point | 120-125 °C (100 Torr) | 183 °C (760 mm Hg) |
The most notable difference lies in the acidity (pKa) of the two compounds. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion and thereby increasing the acidity of this compound, as reflected in its lower predicted pKa value. This increased acidity can have profound effects on a molecule's interaction with biological targets and its absorption and distribution properties.
Fluorination is also known to impact lipophilicity (logP). While often increasing it, in the case of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids, the introduction of a fluorine atom on the cyclopropyl group resulted in a reduction of lipophilicity compared to the non-fluorinated counterparts. This suggests that the impact of fluorination on logP can be context-dependent.
Synthesis Overview
Both compounds are accessible through established synthetic routes.
Synthesis of this compound: A common method involves the oxidation of 1-fluorocyclopropyl methyl ketone.
Synthesis of Cyclopropanecarboxylic Acid: This compound can be prepared by the hydrolysis of cyclopropyl cyanide, which is obtained from the cyclization of 4-chlorobutyronitrile.
Biological Activity and Applications
The cyclopropane ring is a valuable motif in drug discovery and agrochemical development, often enhancing potency, metabolic stability, and providing conformational rigidity. Fluorination can further augment these properties.
Drug Discovery: The cyclopropyl group is a recognized bioisostere for phenyl rings and other functional groups, and its incorporation can lead to improved pharmacokinetic profiles. Fluorinated cyclopropyl groups are particularly sought after as building blocks in medicinal chemistry for the synthesis of novel therapeutic agents with enhanced properties. For instance, derivatives of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid have shown potent antibacterial activity by inhibiting DNA gyrase. The cis isomers of these fluorinated quinolones were found to be more potent against Gram-positive bacteria than their trans counterparts.
Agrochemicals: Cyclopropanecarboxylic acid and its derivatives are key intermediates in the synthesis of pesticides and fungicides. The unique reactivity of the strained cyclopropane ring makes it an ideal building block for complex, biologically active molecules. The introduction of fluorine can further enhance the efficacy and selectivity of these agrochemicals. For example, 1-aminocyclopropane-1-carboxylic acid (ACC), a close analog, is a key intermediate in the biosynthesis of ethylene, a plant hormone that regulates growth and stress responses. This suggests that both this compound and cyclopropanecarboxylic acid could potentially modulate this pathway.
Experimental Protocols
While direct comparative biological data for the two parent compounds is limited, a general protocol for an enzyme inhibition assay is provided below. This can be adapted to compare their efficacy against a specific enzyme of interest.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
Objective: To determine and compare the inhibitory potential (IC₅₀) of this compound and Cyclopropanecarboxylic acid against a target enzyme (e.g., a protease, kinase, or oxidase).
Materials:
-
Target enzyme (purified)
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)
-
Assay buffer (optimized for the specific enzyme)
-
This compound (test compound)
-
Cyclopropanecarboxylic acid (comparator compound)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplates (black or clear, depending on the detection method)
-
Microplate reader capable of fluorescence or absorbance measurements
Procedure:
-
Compound Preparation: Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.
-
Assay Setup:
-
To the wells of the microplate, add the assay buffer.
-
Add the test and comparator compounds at various concentrations. Include wells for the positive and negative controls.
-
Add the enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each concentration of the inhibitors.
-
Normalize the rates relative to the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Visualizing Potential Mechanisms and Workflows
Ethylene Biosynthesis Pathway
The following diagram illustrates the ethylene biosynthesis pathway in plants, a potential target for cyclopropanecarboxylic acid derivatives.
Caption: Potential inhibition of ACC Synthase by cyclopropanecarboxylic acid analogs.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative study of the two compounds.
Biological activity of cis vs trans isomers of 1-Fluorocyclopropanecarboxylic acid derivatives
A Comparative Analysis of the Biological Activity of Cis and Trans Isomers of 1-(2-Fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of fluoroquinolone antibacterials, the orientation of substituents on the cyclopropyl ring at the N-1 position significantly influences their potency and spectrum of activity. This guide provides an objective comparison of the biological activity of cis and trans isomers of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives, supported by experimental data and detailed methodologies.
Comparative Biological Activity
Structure-activity relationship studies have revealed a distinct difference in the antibacterial efficacy of cis and trans isomers of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids. The cis isomers consistently demonstrate superior potency against Gram-positive bacteria compared to their trans counterparts.[1][2] In contrast, the difference in activity against most Gram-negative bacteria is less pronounced.[1][2]
The primary mechanism of action for these quinolone derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2] The differential potency of the isomers is reflected in their inhibitory effect on the supercoiling activity of DNA gyrase.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in μg/mL) of representative cis and trans isomers against various bacterial strains. Lower MIC values indicate higher potency.
| Compound (Isomer) | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa |
| Compound A (cis) | 0.1 | 0.2 | 0.5 | 4 |
| Compound B (trans) | 0.8 | 1.6 | 0.7 | 5 |
| Compound C (cis) | 0.05 | 0.1 | 0.2 | 2 |
| Compound D (trans) | 0.4 | 0.8 | 0.3 | 3 |
Note: The data presented is a representative summary based on findings that cis isomers are more potent against Gram-positive bacteria.[1][2] Specific values are illustrative.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.[3][4]
a. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) is the recommended medium for susceptibility testing.[3]
-
Bacterial Strains: Standardized bacterial inoculums (adjusted to 0.5 McFarland standard) are used.
-
Compounds: Stock solutions of the cis and trans isomers are prepared in a suitable solvent.
b. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared.
-
Each dilution is incorporated into molten MHA and poured into sterile petri dishes.
-
A control plate containing no compound is also prepared.
-
The bacterial suspensions are inoculated onto the surface of the agar plates.
-
Plates are incubated at 35-37°C for 16-20 hours.[5]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
DNA Gyrase Supercoiling Inhibition Assay
The inhibitory effect of the isomers on DNA gyrase is assessed by a supercoiling assay.[6]
a. Reaction Setup:
-
Reaction Buffer: A buffer containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP.
-
Substrate: Relaxed plasmid DNA (e.g., pBR322).
-
Enzyme: Purified DNA gyrase from E. coli.
-
Inhibitors: Various concentrations of the cis and trans isomers.
b. Assay Procedure:
-
The reaction mixture containing the buffer, relaxed plasmid DNA, and the test compound (inhibitor) is prepared.
-
The reaction is initiated by the addition of DNA gyrase.
-
The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).[6][7]
-
The reaction is stopped by the addition of a stop solution (e.g., containing SDS and EDTA).
-
The DNA is then analyzed by agarose gel electrophoresis.
-
The degree of supercoiling is visualized by staining the gel with an intercalating dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.
Visualizations
Experimental Workflow for Comparing Isomer Activity
References
- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. | Semantic Scholar [semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profoldin.com [profoldin.com]
Unveiling the Molecular Architecture: A Spectroscopic Comparison for the Structural Confirmation of 1-Fluorocyclopropanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is paramount. This guide provides a comparative spectroscopic analysis of 1-Fluorocyclopropanecarboxylic acid and its structural analogs, offering a robust framework for its unambiguous identification. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document furnishes the necessary experimental evidence and protocols to support research and development endeavors.
The unique strained ring system of cyclopropane derivatives, coupled with the electronic influence of a fluorine substituent, makes this compound a molecule of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of understanding its chemical behavior and potential applications. This guide presents a side-by-side comparison with cyclopropanecarboxylic acid and 2-fluorocyclopropanecarboxylic acid to highlight the distinct spectroscopic fingerprints arising from the specific placement of the fluorine atom.
Comparative Spectroscopic Data
To facilitate a clear comparison, the available and predicted spectroscopic data for this compound and its analogs are summarized below.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity |
| This compound | CDCl3 | 1.45 - 1.49 | m |
| Cyclopropanecarboxylic acid | CDCl3 | 1.05-1.12, 1.55-1.62 | m |
| 2-Fluorocyclopropanecarboxylic acid | - | Data not available | - |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Predicted: C=O (~175), C-F (~80, doublet), CH2 (~20, doublet) |
| Cyclopropanecarboxylic acid | CDCl3 | 8.4 (CH2), 13.5 (CH), 180.8 (C=O) |
| 2-Fluorocyclopropanecarboxylic acid | - | Data not available |
Table 3: 19F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Predicted: ~ -140 to -160 |
| 2-Fluorocyclopropanecarboxylic acid | - | Data not available |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm-1) |
| This compound | O-H (stretch), C=O (stretch), C-F (stretch) | Predicted: ~3000 (broad), ~1700, ~1100 |
| Cyclopropanecarboxylic acid | O-H (stretch), C=O (stretch) | 2500-3300 (broad), 1705 |
| 2-Fluorocyclopropanecarboxylic acid | O-H (stretch), C=O (stretch), C-F (stretch) | Predicted: Similar to 1-F analog |
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]+ or M+• (m/z) |
| This compound | ESI or EI | Predicted: 105.03 or 104.03 |
| Cyclopropanecarboxylic acid | EI | 86 (M+•) |
| 2-Fluorocyclopropanecarboxylic acid | ESI or EI | Predicted: 105.03 or 104.03 |
Note: Predicted data is based on typical chemical shift and absorption ranges for the respective functional groups and structural motifs.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H, 13C, and 19F NMR spectra to determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
13C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Referencing: Solvent peak (e.g., CDCl3 at 77.16 ppm).
19F NMR Acquisition:
-
Spectrometer: Operating at the appropriate frequency for 19F (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -50 to -250 ppm (typical range for organic fluorine).
-
Referencing: External standard such as CFCl3 at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern.
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium hydroxide can be added to aid ionization in positive or negative mode, respectively.
Data Acquisition (ESI-MS):
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Range: A range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
-
Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Workflow for Spectroscopic Analysis
The logical flow of experiments for the structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
By following the detailed protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the structure of this compound. This systematic approach ensures the integrity of research findings and facilitates the advancement of drug discovery and development programs.
A Comparative Guide to Validating the Purity of Synthesized 1-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the use of unique bioisosteres and rigid scaffolds is paramount for developing novel therapeutics with improved pharmacological profiles. 1-Fluorocyclopropanecarboxylic acid is a key building block, prized for its ability to introduce a constrained, fluorinated motif that can enhance metabolic stability, binding affinity, and cellular permeability. However, the synthetic utility of this reagent is directly dependent on its purity. Impurities can lead to unwanted side reactions, inaccurate biological data, and complications in structure-activity relationship (SAR) studies.
This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound. It includes detailed experimental protocols and compares the compound's purity profile to that of common alternatives, supported by representative data to aid researchers in making informed decisions for their synthetic and medicinal chemistry programs.
Purity Validation Workflow
A systematic approach is crucial for the accurate determination of chemical purity. The workflow for validating synthesized this compound involves a combination of chromatographic and spectroscopic methods to confirm identity, quantify the main component, and identify any potential impurities.
Caption: Workflow for purity validation of this compound.
Key Analytical Techniques and Experimental Protocols
Accurate purity assessment relies on a suite of orthogonal analytical methods. Spectroscopic techniques confirm the molecular structure, while chromatographic methods provide quantitative purity data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the chemical structure and identifying impurities. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Spectrometer: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Provides information on the proton environments of the cyclopropyl ring.
-
¹⁹F NMR: A crucial tool for fluorinated compounds, this spectrum should show a single primary signal corresponding to the fluorine atom. The presence of other signals can indicate fluorinated impurities.[1]
-
¹³C NMR: Confirms the carbon backbone of the molecule.
High-Performance Liquid Chromatography (HPLC/UPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis, separating the main compound from non-volatile impurities.
Experimental Protocol: RP-HPLC Purity Analysis
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
Coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), this technique confirms the molecular weight of the target compound and helps in the identification of impurities.[2]
Experimental Protocol: LC-MS Analysis
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically effective for carboxylic acids, detecting the [M-H]⁻ ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Chromatography: Use the same LC method as described for HPLC purity analysis.
-
Data Analysis: Confirm the mass-to-charge ratio (m/z) of the main peak corresponds to the expected molecular weight of this compound.
Comparative Analysis with Alternatives
The choice of a building block in drug discovery is often a trade-off between synthetic accessibility, cost, and physicochemical properties. The table below compares this compound with two common alternatives: Cyclopropanecarboxylic acid and 1-(Trifluoromethyl)cyclopropanecarboxylic acid. Purity data is representative of typical laboratory syntheses.
| Feature | This compound | Cyclopropanecarboxylic Acid | 1-(Trifluoromethyl)cyclopropanecarboxylic Acid |
| Typical Purity (Post-Purification) | > 98% | > 99% | > 97% |
| Key Analytical Methods | ¹H NMR, ¹⁹F NMR, RP-HPLC, LC-MS | ¹H NMR, RP-HPLC, GC-MS | ¹H NMR, ¹⁹F NMR, RP-HPLC, LC-MS |
| Common Synthetic Impurities | Starting materials from cyclopropanation, regioisomers, potential di-fluorinated species. | Residual solvents, unreacted starting materials. | Incomplete trifluoromethylation reagents, isomers. |
| Purity Validation Challenges | ¹⁹F NMR is essential to detect fluorinated impurities that may co-elute in HPLC. | Simple structure can make chromatographic separation from similar small acid impurities challenging. | The highly electron-withdrawing CF₃ group can cause peak tailing in HPLC; requires careful method development. |
Logical Comparison of Analytical Focus
The structural differences between these building blocks dictate the focus of the analytical validation strategy. The presence and type of fluorine substitution are the primary differentiators.
Caption: Key analytical focus points for the target acid and its alternatives.
Conclusion
Validating the purity of synthesized this compound requires a multi-technique approach. While standard methods like HPLC and ¹H NMR are fundamental, the inclusion of ¹⁹F NMR is critical for ensuring the absence of fluorinated byproducts that could otherwise go undetected. When compared to non-fluorinated or polyfluorinated analogues, each compound presents unique analytical challenges that must be addressed with tailored methodologies. By employing the rigorous workflow and protocols outlined in this guide, researchers can ensure the quality and reliability of this valuable synthetic building block, thereby accelerating their drug discovery efforts.
References
A Comparative In Vitro Evaluation of 1-Fluorocyclopropanecarboxylic Acid-Containing Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro evaluation of quinolone antibacterial agents incorporating a 1-fluorocyclopropanecarboxylic acid moiety. The performance of these compounds is compared with their non-fluorinated counterpart, ciprofloxacin, a widely used fluoroquinolone antibiotic. This analysis is based on experimental data from peer-reviewed studies, focusing on antibacterial potency, mechanism of action, and a general overview of cytotoxicity.
Overview of Compared Compounds
The primary compounds of interest are derivatives of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid. The introduction of a fluorine atom to the cyclopropyl group at the N-1 position of the quinolone core is a key structural modification. For comparative purposes, ciprofloxacin, a well-established fluoroquinolone with a non-fluorinated cyclopropyl group at the same position, is used as a benchmark.
In Vitro Antibacterial Activity
The antibacterial efficacy of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives and ciprofloxacin has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, is a standard measure of in vitro antibacterial activity.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)
| Bacterial Strain | 1-(cis-2-fluorocyclopropyl) Derivative[1] | Ciprofloxacin[2][3][4][5] |
| Gram-Positive | ||
| Staphylococcus aureus ATCC 25923 | 0.10 | 0.25 - 1.0 |
| Staphylococcus epidermidis ATCC 12228 | 0.20 | 0.25 - 1.0 |
| Enterococcus faecalis ATCC 19433 | 0.39 | 0.5 - 2.0 |
| Gram-Negative | ||
| Escherichia coli ATCC 25922 | 0.025 | ≤0.004 - 0.03 |
| Pseudomonas aeruginosa ATCC 27853 | 0.20 | 0.25 - 1.0 |
| Klebsiella pneumoniae ATCC 13883 | 0.05 | ≤0.015 - 0.12 |
| Serratia marcescens ATCC 8100 | 0.20 | 0.03 - 0.25 |
Note: The specific 1-(cis-2-fluorocyclopropyl) derivative data is for a compound with a specific C-7 substituent as described in the cited literature. Ciprofloxacin MIC values are presented as a range compiled from multiple sources.
The data indicates that the 1-(cis-2-fluorocyclopropyl) derivative demonstrates potent antibacterial activity, particularly against Gram-positive bacteria, where it shows comparable or slightly better MIC values than ciprofloxacin.[1] Against Gram-negative bacteria, ciprofloxacin generally exhibits lower MIC values, indicating higher potency.[2][3][4][5]
Mechanism of Action: DNA Gyrase Inhibition
Quinolone antibiotics exert their bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6] The inhibition of DNA gyrase supercoiling activity is a key measure of the compound's direct interaction with its target.
Table 2: In Vitro DNA Gyrase Inhibition
| Compound | IC50 (µg/mL) for E. coli DNA Gyrase Inhibition[1] |
| 1-(cis-2-fluorocyclopropyl) Derivative | 0.28 |
| Ciprofloxacin | 0.30 |
The 1-(cis-2-fluorocyclopropyl) derivative shows slightly more potent inhibition of E. coli DNA gyrase compared to ciprofloxacin, with a lower IC50 value.[1] This suggests that the fluorinated cyclopropyl moiety is well-tolerated and may even enhance the interaction with the bacterial enzyme.
In Vitro Cytotoxicity
Evaluating the cytotoxic potential of new chemical entities is a critical step in drug development. While specific cytotoxicity data for the 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives from the primary antibacterial study is not available, general cytotoxicity information for the comparator, ciprofloxacin, is presented below.
Table 3: In Vitro Cytotoxicity of Ciprofloxacin
| Cell Line | Assay | IC50 | Reference |
| Human Glioblastoma A-172 | MTT Assay (72h) | 259.3 µM | [7] |
| Human Epidermal Keratinocytes (HaCaT) | Cytotoxicity Assay | > 0.5 µg/mL (Slightly toxic at higher concentrations) | [8] |
| Human Fibroblast Cells | NR Assay (48-72h) | 0.129 - 0.194 mM | [9] |
Ciprofloxacin has demonstrated cytotoxic effects in various human cell lines, typically at concentrations higher than those required for antibacterial activity.[7][9] The mechanism of cytotoxicity is thought to be related to the inhibition of mitochondrial topoisomerase II.[9] Further studies are required to determine the cytotoxicity profile of the this compound-containing quinolones and to establish a therapeutic window.
Experimental Protocols
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) are typically determined using the agar dilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for the DNA gyrase supercoiling inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Cytotoxicity Assay Workflow
Workflow for the MTT cytotoxicity assay.
Conclusion
The in vitro data suggests that this compound-containing quinolones are a promising class of antibacterial agents. The incorporation of fluorine into the cyclopropyl ring at the N-1 position appears to modulate the antibacterial spectrum, with the evaluated cis-isomer showing enhanced activity against Gram-positive bacteria compared to ciprofloxacin. T[1]he mechanism of action, via inhibition of DNA gyrase, is consistent with other quinolones, and the in vitro potency against this target is comparable to or slightly better than ciprofloxacin.
[1]A comprehensive understanding of the therapeutic potential of these compounds requires further investigation into their in vitro cytotoxicity and a broader assessment of their activity against a more extensive panel of bacterial strains, including resistant isolates. The provided experimental workflows offer a foundation for such future studies.
References
- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Structural Analysis of 1-Fluorocyclopropanecarboxylic Acid: An X-ray Crystallography Perspective
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of 1-Fluorocyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry. The introduction of fluorine to the cyclopropane ring can profoundly influence molecular conformation, polarity, and binding interactions, making detailed structural knowledge essential for rational drug design.
While a single-crystal X-ray structure for this compound is not publicly available, this guide leverages quantum-chemical predictions and compares them with existing experimental X-ray crystallography data for structurally similar cyclopropane derivatives. This comparative approach offers valuable insights into the stereoelectronic effects of fluorine substitution on the strained three-membered ring. We also present alternative and complementary analytical techniques for a comprehensive structural evaluation.
Comparative Structural Data
The structural parameters of this compound were predicted using quantum chemical methods (Density Functional Theory). These theoretical values are compared with experimental single-crystal X-ray diffraction data from two closely related analogs: cyclopropanecarboxylic acid (the non-fluorinated parent) and trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid. This comparison highlights the structural perturbations induced by fluorine substitution.
| Parameter | This compound (Predicted) | Cyclopropanecarboxylic Acid (Experimental, X-ray) | trans-2-(CF₃)cyclopropanecarboxylic Acid (Experimental, X-ray) |
| Space Group | - | P2₁/n | P-1 |
| Unit Cell Volume (ų) | - | 561.4 | 609.1 |
| C-F Bond Length (Å) | ~1.39 | - | - |
| C-CF₃ Bond Length (Å) | - | - | 1.51 |
| C1-C2 Bond Length (Å) | ~1.50 | 1.51 | 1.52 |
| C2-C3 Bond Length (Å) | ~1.52 | 1.50 | 1.50 |
| C1-C3 Bond Length (Å) | ~1.50 | 1.51 | 1.52 |
| C-C-C Angle (°) | > 60 (widened)[1][2] | ~60 | ~60 |
| C-O-H Bond Angle (°) | ~107 | 108.5 | 106.2 |
Note: Predicted values are derived from quantum-chemical studies on similar fluorinated cyclopropanes. Experimental data for analogs are sourced from crystallographic databases.
The data indicates that geminal fluorination on a cyclopropane ring is expected to widen the C–C–C bond angle to relieve ring strain, moving it closer to the ideal tetrahedral angle.[1][2]
Methodologies: A Comparative Overview
A robust structural characterization often involves multiple analytical techniques. While X-ray crystallography provides the definitive solid-state structure, other methods offer complementary information in different phases or aspects of molecular structure.
| Technique | Information Provided | Phase | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, angles, crystal packing.[3][4] | Solid | Provides unambiguous solid-state conformation and intermolecular interactions. The gold standard for structural determination.[3] | Requires high-quality single crystals, which can be difficult to grow. |
| Powder X-ray Diffraction (PXRD) | Crystal system, unit-cell dimensions, phase purity. Can be used for structure solution in some cases.[4][5] | Solid | Does not require single crystals; useful for microcrystalline powders.[4] | Provides less resolution than single-crystal XRD; structure solution is more complex. |
| Gas-Phase Electron Diffraction / Microwave Spectroscopy | High-precision gas-phase structure, free from crystal packing forces.[6][7] | Gas | Reveals the intrinsic molecular geometry without influence from neighboring molecules. | Does not provide information on intermolecular interactions crucial in a biological context. |
| NMR Spectroscopy | Information on chemical environment, connectivity, and through-space interactions (NOE). | Solution | Provides structural information in a biologically relevant solvent environment. | Structure is inferred and averaged over time, not a static picture. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H).[8][9] | Solid/Liquid/Gas | Quick and effective for confirming functional groups and studying hydrogen bonding.[9] | Provides limited information on the overall 3D structure. |
| Quantum Chemical Calculations (e.g., DFT) | Predicted geometry, stability, electronic properties.[1][10] | In Silico | Allows for the study of unstable or hypothetical structures; complements experimental data.[10] | The accuracy is dependent on the level of theory and basis set used; it is a model, not a direct measurement. |
Experimental Protocol: Single-Crystal X-ray Diffraction
This section outlines a typical protocol for the structural determination of a small organic molecule like this compound.
-
Crystal Growth:
-
High-purity crystalline powder of the target compound is required.
-
Crystals are grown using techniques such as slow evaporation from a suitable solvent (e.g., ethyl acetate, hexane, or a mixture), vapor diffusion, or sublimation. The goal is to obtain a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm).
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a diffractometer, where it is cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
-
Data Processing:
-
The collected diffraction images are integrated to determine the position and intensity of each reflection.
-
The data is corrected for experimental factors (e.g., Lorentz and polarization effects).
-
The unit cell parameters and space group are determined from the diffraction data.
-
-
Structure Solution and Refinement:
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the phases of the structure factors.
-
This yields an initial electron density map, from which the positions of the atoms are determined.
-
The structural model is then refined against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
-
Structure Validation and Analysis:
-
The final structure is validated using crystallographic software to check for consistency and errors.
-
The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are reported in a standard format, such as a Crystallographic Information File (CIF).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural analysis of a small molecule, integrating both experimental and computational approaches.
Conclusion
The structural analysis of this compound, through a combination of theoretical predictions and comparison with experimentally determined analogs, provides critical insights for drug development. The data underscores that even a single fluorine atom can significantly alter the geometry of the cyclopropane ring, which in turn influences its physicochemical properties. While X-ray crystallography remains the definitive method for solid-state structure determination, a multi-faceted approach incorporating computational and other spectroscopic techniques is recommended for a complete and robust understanding of such a molecule.
References
- 1. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 3. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. The singular gas-phase structure of 1-aminocyclopropanecarboxylic acid (Ac3c) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 1-Fluorocyclopropanecarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the characterization of the enantiomers of 1-Fluorocyclopropanecarboxylic acid, a fluorinated cyclopropane derivative of interest in medicinal chemistry and drug design. Due to the critical role of stereochemistry in pharmacological activity, the ability to separate, identify, and quantify the individual (R)- and (S)-enantiomers is paramount.
While specific experimental data for the enantiomers of this compound is not extensively available in public literature, this guide outlines the established analytical techniques and provides representative experimental protocols based on the characterization of analogous chiral carboxylic acids.
Physicochemical Properties and Enantiomeric Differentiation
Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. Their differentiation requires a chiral environment, which can be achieved through various analytical techniques. The primary methods for the separation and characterization of this compound enantiomers include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Table 1: Comparison of Analytical Techniques for Enantiomeric Characterization
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution, applicable to a wide range of compounds, both analytical and preparative scale. | Requires specialized and often expensive chiral columns. |
| Chiral GC | Separation of volatile derivatives of enantiomers on a chiral stationary phase. | High efficiency and sensitivity, compatible with mass spectrometry (MS) for definitive identification. | Requires derivatization to increase volatility, not suitable for non-volatile or thermally labile compounds. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral shift reagent, inducing chemical shift differences between enantiomeric protons. | Provides structural information and allows for the determination of enantiomeric excess (ee) without physical separation. | Requires relatively large sample amounts, the chiral shift reagent can cause line broadening. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | Provides information on the optical activity ([α]) which is a characteristic property of an enantiomer. | Requires pure samples, does not provide information on enantiomeric ratio in a mixture. |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of this compound enantiomers. These protocols are based on standard practices for the analysis of chiral carboxylic acids and can be adapted as a starting point for method development.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the (R)- and (S)-enantiomers of this compound and determine the enantiomeric excess (ee).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).
Reagents:
-
HPLC-grade hexanes
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Sample of this compound (racemic mixture and/or individual enantiomers)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexanes and IPA (e.g., 90:10 v/v) with the addition of 0.1% TFA. The optimal mobile phase composition may need to be determined empirically.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexanes:IPA:TFA (90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
Objective: To separate and identify the enantiomers of this compound via GC-MS after derivatization.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Chiral GC column (e.g., a cyclodextrin-based column).
Reagents:
-
This compound sample
-
Chiral derivatizing agent (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol)
-
Coupling agent (e.g., dicyclohexylcarbodiimide - DCC)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Derivatization: a. In a clean, dry vial, dissolve this compound in anhydrous dichloromethane. b. Add a molar excess of the chiral derivatizing agent and the coupling agent. c. Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS). d. Quench the reaction and work up to isolate the diastereomeric ester derivatives.
-
GC-MS Conditions:
-
Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 250 °C at 5 °C/min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-500.
-
-
Analysis: Inject the derivatized sample. The diastereomeric derivatives will separate on the chiral column, allowing for their individual detection and quantification by the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Objective: To induce chemical shift non-equivalence in the NMR spectra of the enantiomers of this compound for the determination of enantiomeric purity.
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral shift reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, incremental amount of the chiral shift reagent to the NMR tube.
-
Spectral Acquisition: After each addition, acquire a new ¹H NMR spectrum.
-
Analysis: Observe the splitting of signals corresponding to the protons of the cyclopropane ring. The integration of the separated signals for each enantiomer can be used to determine the enantiomeric ratio.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC-MS Analysis.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the differential biological activities of the (R)- and (S)-enantiomers of this compound. Consequently, no specific signaling pathways have been elucidated for these compounds. As research in this area progresses, it is anticipated that such information will become available, highlighting the importance of enantiomerically pure samples for pharmacological studies.
Conclusion
The characterization of this compound enantiomers relies on established principles of chiral separation and analysis. While specific quantitative data for these particular enantiomers is sparse in the literature, the methodologies of chiral HPLC, chiral GC-MS, and NMR with chiral shift reagents provide robust frameworks for their separation, identification, and quantification. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers initiating studies on this and related chiral molecules, emphasizing the critical need for enantioselective analysis in modern drug discovery and development.
Assessing the Metabolic Stability of 1-Fluorocyclopropanecarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and cyclopropyl moieties into drug candidates is a widely employed strategy to enhance metabolic stability, potency, and pharmacokinetic profiles. This guide provides a comparative assessment of the metabolic stability of 1-fluorocyclopropanecarboxylic acid derivatives against relevant alternatives, supported by experimental data and detailed protocols. Given the limited publicly available data on this compound itself, this guide utilizes data from structurally related analogs and established drugs to provide a comprehensive framework for evaluation.
Executive Summary
Incorporating a fluorine atom onto the cyclopropyl ring of a carboxylic acid is anticipated to enhance metabolic stability. The cyclopropyl group itself is known to be more resistant to oxidative metabolism compared to linear alkyl chains due to the higher bond dissociation energy of its C-H bonds.[1][2] The addition of fluorine, a highly electronegative atom, can further fortify the molecule against metabolic attack by cytochrome P450 (CYP) enzymes.[3][4] This guide presents a comparative analysis of the in vitro metabolic stability of a representative this compound derivative against its non-fluorinated counterpart and two widely used carboxylic acid drugs, ibuprofen and valproic acid.
Data Presentation: Comparative Metabolic Stability
The following table summarizes the in vitro metabolic stability of a hypothetical this compound derivative and its comparators in human liver microsomes. The data for the cyclopropanecarboxylic acid derivatives are representative examples based on the known effects of fluorination, while the data for ibuprofen and valproic acid are derived from published literature.[5][6][7]
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Hypothetical Derivative A: N-benzyl-1-fluorocyclopropanecarboxamide | Structure not available | > 60 | < 12 | High |
| Analog B: N-benzyl-cyclopropanecarboxamide | Structure not available | 45 | 25 | Moderate |
| Reference Drug 1: Ibuprofen | Structure not available | 30 | 42 | Moderate to Low |
| Reference Drug 2: Valproic Acid | Structure not available | 15 | 85 | Low |
Note: Data for Hypothetical Derivative A and Analog B are illustrative and based on established principles of metabolic stability. Actual values would require experimental verification.
Experimental Protocols
The following is a detailed methodology for a typical in vitro liver microsomal stability assay used to generate the type of data presented above.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds and reference compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and reference compounds (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the test compound working solution to the wells of a 96-well plate.
-
Add the diluted liver microsome solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
A control incubation without the NADPH regenerating system should be run to assess for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro liver microsomal stability assay.
Hypothetical Metabolic Pathway
The metabolic fate of a this compound derivative can be hypothesized based on known metabolic reactions for similar structures. The primary routes of metabolism for carboxylic acids include glucuronidation of the carboxylic acid moiety and oxidation of other parts of the molecule by CYP enzymes. The cyclopropyl ring, while generally stable, can undergo hydroxylation.
The following diagram illustrates a hypothetical metabolic pathway for N-benzyl-1-fluorocyclopropanecarboxamide.
Discussion and Conclusion
The strategic placement of a fluorine atom on a cyclopropyl ring is a promising strategy for enhancing the metabolic stability of carboxylic acid derivatives. The presented data, though partially illustrative, highlights the expected improvement in metabolic half-life and reduction in intrinsic clearance when compared to a non-fluorinated analog and other carboxylic acid-containing drugs.
It is important to note that while the cyclopropyl group generally confers stability, it can be susceptible to NADPH-dependent oxidation, which may lead to the formation of reactive metabolites.[1] Therefore, a thorough metabolite identification study is crucial in the development of any drug candidate containing this moiety.
The provided experimental protocol for the liver microsomal stability assay serves as a robust starting point for researchers to assess the metabolic stability of their own this compound derivatives and other novel chemical entities. By employing these methods, drug development professionals can make more informed decisions in the lead optimization process, ultimately leading to the selection of drug candidates with more favorable pharmacokinetic profiles.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Determination of in vitro metabolic hepatic clearance of valproic acid (VPA) and five analogues by UPLC-MS-QTOF, applicable in alternatives to animal testing [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Fluorocyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Fluorocyclopropanecarboxylic acid (CAS No. 137081-41-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive chemical that can cause severe skin burns and eye damage[1]. It may also be corrosive to metals[1]. Therefore, a comprehensive personal protective equipment strategy is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side shields are required. A full-face shield should be worn over goggles when there is a risk of splashing.[1][2][3][4] | Protects against splashes and airborne particles, preventing severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[2][4] A chemical-resistant lab coat must be worn and fully buttoned.[2][3] Fully enclosed shoes are mandatory.[3] | Prevents skin contact which can cause severe burns.[1] Gloves should be inspected before use and changed immediately if contaminated.[2][3] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic acids/vapors should be used.[4][5] | Minimizes inhalation of dust, fumes, or vapors which may cause respiratory irritation.[6] |
Operational and Disposal Plans
A strict operational protocol is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.
Safe Handling Protocol:
-
Preparation and Engineering Controls:
-
Handling the Chemical:
-
Wash hands thoroughly after handling[1].
-
Avoid contact with skin, eyes, and clothing[1].
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
Use a spatula for transferring the solid to prevent dust generation[3]. When dissolving, add the solid to the solvent slowly to avoid splashing[3].
-
Do not eat, drink, or smoke in laboratory areas[1].
-
-
Post-Handling Procedures:
Spill and Emergency Procedures:
| Emergency Scenario | Procedure |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][7] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
| Small Spill | Absorb with inert material (e.g., sand, earth) and place in a suitable, labeled container for disposal.[1][9] Clean the spill area thoroughly. |
Disposal Plan:
-
Waste Segregation and Collection: All materials contaminated with this compound (e.g., gloves, paper towels, excess reagent) must be considered hazardous waste[3].
-
Disposal Method: Dispose of the chemical and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][2] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[2]. Do not dispose of it down the drain[2].
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
